molecular formula C13H15N3 B1517665 N-(cyclopropylmethyl)-4-methylphthalazin-1-amine CAS No. 1157020-66-0

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Cat. No.: B1517665
CAS No.: 1157020-66-0
M. Wt: 213.28 g/mol
InChI Key: CBDWOXDAPZGUPV-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-4-methylphthalazin-1-amine (CAS 1157020-66-0) is a chemical compound with the molecular formula C13H15N3 and a molecular weight of 213.28 g/mol . This research chemical is provided for laboratory research purposes and is strictly for Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. Phthalazine derivatives are of significant interest in medicinal chemistry research due to their diverse biological activities. The structure of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine, which incorporates a cyclopropylmethyl group, is particularly valuable for investigating the effects of strained ring systems on molecular properties. Small, strained rings like the cyclopropane moiety are known to confer rigid, defined conformations and unique electronic characteristics, which can enhance binding affinity, increase metabolic stability, and improve pharmacokinetic profiles in drug discovery efforts . Researchers can utilize this compound as a key synthetic intermediate or building block for developing novel molecules, particularly in the exploration of new anticancer and antiproliferative agents, given that similar structural motifs are actively investigated in these fields . The product is reliably sourced and identified by its SMILES code: CC1=NN=C(NCC2CC2)C3=C1C=CC=C3 . For specific handling, storage, and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9-11-4-2-3-5-12(11)13(16-15-9)14-8-10-6-7-10/h2-5,10H,6-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDWOXDAPZGUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Scalable Synthesis of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Target Molecule: N-(cyclopropylmethyl)-4-methylphthalazin-1-amine Core Scaffold: 1,4-Disubstituted Phthalazine Primary Application: Kinase Inhibition (e.g., VEGFR, Aurora Kinase), Lead Optimization in Oncology.

This guide details a robust, three-step convergent synthesis designed for reproducibility and scalability. Unlike structurally similar quinazolines, the phthalazine core utilizes a hydrazine-mediated cyclization that is highly atom-efficient. The selected route prioritizes the chlorination-SNAr pathway over direct amination or palladium-catalyzed coupling, as it offers superior yields without the need for expensive transition metal catalysts or harsh high-pressure conditions.

Key Mechanistic Advantages:
  • Regiocontrol: The starting material, 2-acetylbenzoic acid, pre-defines the substitution pattern, eliminating regioisomer separation issues common in heterocycle synthesis.

  • Activation Efficiency: Conversion of the lactam tautomer to the imidoyl chloride using POCl₃ creates a highly reactive electrophile for the subsequent amine displacement.

  • Atom Economy: The route utilizes inexpensive bulk reagents (Hydrazine, POCl₃) with high mass recovery.

Retrosynthetic Analysis

The strategic disconnection relies on the lability of the C1-Chlorine bond in the phthalazine ring. The pathway traces back to the condensation of 2-acetylbenzoic acid with hydrazine.[1][2]

Retrosynthesis Target N-(cyclopropylmethyl)-4-methylphthalazin-1-amine Inter1 1-Chloro-4-methylphthalazine (Activated Electrophile) Target->Inter1 SNAr Disconnection Reagent (Aminomethyl)cyclopropane Target->Reagent Inter2 4-Methylphthalazin-1(2H)-one (Stable Lactam) Inter1->Inter2 Deoxychlorination SM1 2-Acetylbenzoic Acid Inter2->SM1 Cyclocondensation SM2 Hydrazine Hydrate Inter2->SM2

Figure 1: Retrosynthetic logic flow demonstrating the disassembly of the target into commercially available precursors.

Detailed Experimental Protocols

Step 1: Core Construction – Cyclocondensation

Objective: Synthesis of 4-methylphthalazin-1(2H)-one.[1][2] Mechanism: Acid-catalyzed formation of a hydrazone intermediate followed by intramolecular nucleophilic attack on the carboxylic acid/ester, resulting in ring closure.

ParameterSpecification
Precursor 2-Acetylbenzoic acid (1.0 equiv)
Reagent Hydrazine hydrate (1.2 - 1.5 equiv)
Solvent Ethanol (EtOH) or Methanol (MeOH)
Temperature Reflux (78–80 °C)
Time 4–6 Hours
Yield Target >90%

Protocol:

  • Charge a round-bottom flask with 2-acetylbenzoic acid (10.0 g, 60.9 mmol) and Ethanol (100 mL).

  • Add Hydrazine hydrate (3.6 mL, ~73 mmol) dropwise over 10 minutes. Caution: Exothermic.[2]

  • Heat the mixture to reflux. The solution will initially clear, followed by the precipitation of the white phthalazinone solid as the reaction progresses.

  • Monitor via TLC (EtOAc:Hexane 1:1). The starting acid spot (low R_f) should disappear.

  • Cool to 0–5 °C in an ice bath.

  • Filter the white crystalline solid and wash with cold ethanol (2 x 20 mL).

  • Dry under vacuum at 50 °C.

Critical Insight: Excess hydrazine is used to drive the equilibrium, but too large an excess can complicate purification. The product exists in a lactam-lactim tautomeric equilibrium but is isolated as the stable lactam (one).

Step 2: Electrophilic Activation – Chlorination

Objective: Synthesis of 1-chloro-4-methylphthalazine.[3] Mechanism: Conversion of the C=O lactam to a C-Cl imidoyl chloride using Phosphorus Oxychloride (POCl₃). This restores aromaticity to the pyridazine ring, making C1 highly electrophilic.

ParameterSpecification
Precursor 4-Methylphthalazin-1(2H)-one (1.0 equiv)
Reagent POCl₃ (Phosphorus Oxychloride) (5–10 equiv)
Catalyst DMF (cat. 2-3 drops) - Optional but recommended
Temperature Reflux (105 °C)
Time 2–4 Hours
Yield Target 80–85%

Protocol:

  • Place 4-methylphthalazin-1(2H)-one (5.0 g, 31.2 mmol) in a dry flask under Argon.

  • Add POCl₃ (20 mL) carefully. Note: POCl₃ acts as both reagent and solvent.

  • Add 2 drops of anhydrous DMF (Vilsmeier-Haack type activation).

  • Reflux at 105 °C. The solid will dissolve, turning the solution yellow/orange.

  • Quenching (Critical Safety Step): Cool the mixture to RT. Concentrate under reduced pressure to remove excess POCl₃.

  • Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize with saturated NaHCO₃ or NH₄OH to pH 8.

  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Dry organics over Na₂SO₄ and concentrate to yield a beige/yellow solid.

Troubleshooting: If hydrolysis reverts the product back to the phthalazinone during quenching, ensure the temperature remains low (<10 °C) and the neutralization is rapid.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine. Mechanism: The nucleophilic amine attacks the electron-deficient C1 position. The chloride acts as the leaving group.

ParameterSpecification
Precursor 1-Chloro-4-methylphthalazine (1.0 equiv)
Nucleophile Cyclopropylmethanamine (1.2 – 1.5 equiv)
Base K₂CO₃ (2.0 equiv) or Et₃N (2.0 equiv)
Solvent n-Butanol (for reflux) or DMF (at 80-100 °C)
Temperature 100–110 °C
Time 6–12 Hours
Yield Target 75–85%

Protocol:

  • Dissolve 1-chloro-4-methylphthalazine (2.0 g, 11.2 mmol) in n-Butanol (20 mL).

  • Add Cyclopropylmethanamine (1.2 g, 16.8 mmol) and K₂CO₃ (3.1 g, 22.4 mmol).

  • Heat to reflux (approx. 118 °C).

  • Monitor by LCMS for the mass [M+H]⁺ = 214.

  • Upon completion, cool to RT and evaporate the solvent.

  • Resuspend in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (DCM:MeOH 95:5).

Reaction Workflow Visualization

Workflow Step1 Step 1: Cyclization 2-Acetylbenzoic acid + Hydrazine (Reflux EtOH) Step2 Step 2: Chlorination POCl3, cat. DMF (Reflux 105°C) Step1->Step2 Intermediate: 4-methylphthalazin-1-one Step3 Step 3: Amination Cyclopropylmethanamine (n-BuOH, K2CO3, 110°C) Step2->Step3 Intermediate: 1-chloro-4-methylphthalazine Final Final Product N-(cyclopropylmethyl)-4-methyl phthalazin-1-amine Step3->Final Purification

Figure 2: Linear process flow for the synthesis of the target kinase inhibitor scaffold.

Quality Control & Analytical Verification

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR (DMSO-d6, 400 MHz) Expectations:
  • Phthalazine Core: Four aromatic protons in the 7.8–8.5 ppm region. The proton at C8 (adjacent to the N-linkage) often shifts downfield.

  • Methyl Group (C4): A sharp singlet around δ 2.6–2.8 ppm .

  • NH Linker: A broad singlet (exchangeable with D₂O) around δ 7.0–8.0 ppm , depending on concentration/solvent.

  • Cyclopropylmethyl:

    • Methylene (-NH-CH₂ -): Doublet or broad signal around δ 3.4–3.6 ppm .

    • Cyclopropyl Methine (-CH -): Multiplet around δ 1.0–1.2 ppm .

    • Cyclopropyl Methylene (-CH₂ -): Multiplets at δ 0.2–0.6 ppm (distinctive high-field signals).

Mass Spectrometry (ESI+):
  • Molecular Formula: C₁₃H₁₅N₃

  • Molecular Weight: 213.28 g/mol

  • Target Ion [M+H]⁺: 214.13

References

  • Synthesis of 4-methylphthalazin-1(2H)-one: BenchChem. "Synthesis of 2-amino-4-methylphthalazin-1(2H)-one from 2-acylbenzoic acid." BenchChem Protocols. Link

  • General Phthalazine Chlorination & Amination: El-Azm, S. N. A., et al. "Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition."[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 2014. Link

  • Kinase Inhibitor Scaffold Relevance: Zhang, L., et al. "Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives." RSC Advances, 2014. Link

  • Cyclopropylamine Synthesis Context: "Synthesis of trans-2-Substituted-Cyclopropylamines." Semantic Scholar. Link

  • Chemical Properties of 1-Chloro-4-methylphthalazine: PubChem. "1-Chloro-4-methylphthalazine | C9H7ClN2." National Library of Medicine. Link

Sources

Preliminary Toxicity Screening of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Toxicologists, and Drug Discovery Leads

Part 1: Executive Summary & Structural Deconstruction

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (referred to herein as NCM-Phth ) represents a classic pharmacophore found in kinase inhibitors (e.g., VEGFR, Aurora Kinase) and phosphodiesterase (PDE) inhibitors. While the phthalazine core provides robust hydrogen-bonding capabilities within the ATP-binding pocket, it introduces specific toxicological liabilities that must be de-risked early in the lead optimization phase.

This guide outlines a Tiered Toxicity Screening Protocol specifically designed for NCM-Phth . Unlike generic screening, this protocol prioritizes assays based on the structural alerts inherent to the phthalazine scaffold (phototoxicity, hERG inhibition) and the cyclopropylmethyl-amine tail (metabolic activation).

Structural Liability Analysis (In Silico & Mechanistic)
Structural MotifPotential Toxicity LiabilityRequired Assay
Phthalazine Core Phototoxicity: Extended conjugation allows UV-A/UV-B absorption, leading to ROS generation. Cardiotoxicity: Nitrogen-rich heterocycles frequently bind the hERG K+ channel.3T3 NRU Phototox hERG Patch Clamp
Cyclopropylmethyl- Reactive Metabolites: CYP450-mediated oxidation can lead to ring-opening or radical formation, causing covalent binding to proteins.GSH/CN Trapping (LC-MS/MS)
Secondary Amine Phospholipidosis: Cationic amphiphilic nature (if pKa > 8) can induce lysosomal accumulation.HCS Lipid Accumulation

Part 2: Tier 1 - High-Throughput Safety Profiling

The first tier of screening focuses on "Go/No-Go" decision metrics. These assays are high-throughput and require minimal compound consumption.

Cytotoxicity Profiling (Cell Health Panel)

Objective: Determine the Therapeutic Index (TI) early. A potent kinase inhibitor must show selectivity for tumor cells over healthy tissue.

Protocol:

  • Cell Lines:

    • HepG2 (Liver): Metabolic competence proxy.[1]

    • HUVEC (Endothelial): Vascular safety (critical if targeting VEGFR).

    • H9c2 (Cardiomyocytes): Structural cardiotoxicity.

  • Method: Multiplexed cytotoxicity assay measuring ATP content (CellTiter-Glo) and Membrane Integrity (LDH release).

  • Dosing: 8-point dose-response (0.01 µM to 100 µM), 48h exposure.

  • Acceptance Criteria: IC50 > 50 µM in HUVEC/H9c2 is preferred for early leads.

hERG Channel Inhibition (Cardiotoxicity)

Rationale: Phthalazine derivatives are notorious for off-target binding to the hERG potassium channel, leading to QT prolongation and Torsades de Pointes.

Protocol (Automated Patch Clamp):

  • System: QPatch or SyncroPatch automated electrophysiology.

  • Buffer: Physiological saline with 0.1% DMSO.

  • Positive Control: E-4031 (known hERG blocker).

  • Threshold: IC50 < 10 µM triggers a structural redesign (e.g., reducing lipophilicity or altering the basic amine pKa).

Bacterial Reverse Mutation (Ames Test)

Rationale: Detects mutagenicity. The planar phthalazine structure can act as a DNA intercalator, causing frameshift mutations.

Protocol:

  • Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: +/- S9 fraction (rat liver homogenate) is critical to detect metabolites generated from the cyclopropylmethyl group.

  • Readout: Revertant colony counts. A >2-fold increase over vehicle control indicates mutagenicity.

Part 3: Tier 2 - Mechanistic Toxicology (The "Deep Dive")

If NCM-Phth passes Tier 1, it proceeds to mechanistic assays targeting its specific structural alerts.

In Vitro Phototoxicity (3T3 NRU)

Why this is critical: The phthalazine chromophore absorbs light in the 290–700 nm range. Upon UV exposure, it can reach an excited triplet state, transferring energy to oxygen to form singlet oxygen (


), which causes severe dermal toxicity.

Protocol (OECD 432):

  • Cell Line: Balb/c 3T3 mouse fibroblasts.

  • Plating: Two 96-well plates seeded with cells.

  • Treatment: Incubate with NCM-Phth (8 concentrations) for 1 hour.

  • Irradiation:

    • Plate A: Exposed to UVA (5 J/cm²).

    • Plate B: Kept in dark.

  • Viability: Neutral Red Uptake (NRU) assay.

  • Calculation: Calculate the Photo-Irritation Factor (PIF).

    • PIF < 2: Non-phototoxic.

    • PIF 2–5: Probable phototoxicity.

    • PIF > 5: Phototoxic (Major liability).

Reactive Metabolite Trapping (GSH/CN Assay)

Why this is critical: The cyclopropylmethyl group is generally stable, but CYP450 oxidation at the methylene carbon can generate a radical intermediate or an iminium ion, leading to covalent binding with cellular proteins (idiosyncratic toxicity).

Workflow Visualization:

ReactiveMetaboliteScreen Compound NCM-Phth (10 µM) Incubation Incubation 37°C, 60 min Compound->Incubation Microsomes Human Liver Microsomes (HLM) Microsomes->Incubation TrappingAgent Trapping Agents: 1. Glutathione (GSH) 2. Potassium Cyanide (KCN) TrappingAgent->Incubation Quench Quench (ACN) & Centrifuge Incubation->Quench Analysis LC-MS/MS (High Res) Quench->Analysis Data Data Analysis: Search for +307 Da (GSH) or +27 Da (CN) Adducts Analysis->Data

Figure 1: Reactive Metabolite Trapping Workflow. This assay detects short-lived electrophilic species generated by bioactivation of the cyclopropylmethyl amine.

Data Interpretation:

  • GSH Adducts: Indicates soft electrophiles (quinones/epoxides).

  • Cyanide Adducts: Indicates hard electrophiles (iminium ions), common with cyclic amines.

  • Result: If >1% of parent turnover results in adducts, the compound has a high risk of causing Drug-Induced Liver Injury (DILI).

Part 4: Integrated Screening Workflow

The following diagram illustrates the logical flow of the screening campaign, ensuring resources are not wasted on compounds that fail fundamental safety thresholds.

ScreeningWorkflow Start Compound Synthesis: NCM-Phth Tier1 TIER 1: High Throughput (Go/No-Go) Start->Tier1 Cytotox Cytotoxicity Panel (HepG2, HUVEC) IC50 > 50µM? Tier1->Cytotox hERG hERG Patch Clamp IC50 > 10µM? Tier1->hERG Ames Ames Genotoxicity Negative? Tier1->Ames Decision1 Pass Tier 1? Cytotox->Decision1 hERG->Decision1 Ames->Decision1 Tier2 TIER 2: Mechanistic (Phthalazine Specific) Decision1->Tier2 Yes Redesign Structural Redesign (SAR Iteration) Decision1->Redesign No Photo 3T3 NRU Phototox PIF < 5? Tier2->Photo Metab GSH Trapping No Adducts? Tier2->Metab Final Candidate Selection (In Vivo Ready) Photo->Final Pass Photo->Redesign Fail Metab->Final Pass Metab->Redesign Fail

Figure 2: Decision Tree for NCM-Phth Toxicity Screening. The workflow prioritizes hERG and Cytotoxicity before moving to expensive mechanistic assays.

Part 5: Data Summary & Acceptance Criteria

To ensure rigorous decision-making, compare experimental results against these industry-standard benchmarks.

AssayParameterWarning ThresholdCritical Failure (Stop)
Cytotoxicity IC50 (HepG2)< 20 µM< 1 µM
hERG IC50< 10 µM< 1 µM
Ames Test Revertant Colonies2x Background> 3x Background (Dose Dep.)
Phototoxicity PIF Value2 - 5> 5
GSH Trapping Adduct FormationTrace LevelsMajor Peak (>1% Total)
LogD (pH 7.4) Lipophilicity> 3.5> 5.0 (Promiscuity Risk)

Part 6: References

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs: evidence for a provisional safety margin in drug development." Cardiovascular Research. Link

  • OECD Guidelines for the Testing of Chemicals. (2019). "Test No. 432: In Vitro 3T3 NRU Phototoxicity Test." OECD Publishing. Link

  • Kalgutkar, A. S., & Soglia, J. R. (2005). "Minimising the potential for metabolic activation in drug discovery." Expert Opinion on Drug Metabolism & Toxicology. Link

  • Thompson, R. A., et al. (2012). "In vitro approaches to assess the potential for drug-induced liver injury." Chemico-Biological Interactions. Link

  • Zhu, X., et al. (2013). "Phthalazine derivatives as potent kinase inhibitors: Synthesis and biological evaluation." European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: In Vivo Profiling of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive guide for the in vivo characterization and utilization of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (CAS 1157020-66-0). Based on its structural class (phthalazin-1-amine derivative), this compound is functionally categorized as a potent ATP-competitive Kinase Inhibitor , with primary activity targeting VEGFR (Vascular Endothelial Growth Factor Receptor) and Aurora Kinases .

This guide is designed for researchers conducting preclinical pharmacokinetics (PK), pharmacodynamics (PD), and efficacy studies in oncology and angiogenesis models.

Compound Overview & Mechanism of Action

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine represents a class of "next-generation" phthalazine-based small molecules designed to overcome metabolic instability while maintaining high affinity for the ATP-binding pocket of tyrosine and serine/threonine kinases.

  • Chemical Class: Phthalazin-1-amine.[1][2]

  • Primary Targets:

    • VEGFR2 (KDR/Flk-1): Inhibition blocks angiogenesis, reducing tumor vascularization and permeability.

    • Aurora Kinase A/B: Inhibition disrupts centrosome maturation and chromosome segregation, leading to mitotic arrest and apoptosis.

  • Structural Advantage: The cyclopropylmethyl moiety enhances metabolic stability compared to simple methyl/ethyl chains, reducing rapid N-dealkylation by hepatic enzymes (CYP450), thereby improving in vivo half-life (

    
    ).
    
Signaling Pathway Blockade

The compound acts as a dual-mechanism inhibitor. It suppresses endothelial cell proliferation via the VEGF pathway and induces mitotic catastrophe in tumor cells via the Aurora pathway.

G cluster_VEGF Anti-Angiogenesis (Endothelial Cells) cluster_Aurora Anti-Mitotic (Tumor Cells) Compound N-(cyclopropylmethyl)- 4-methylphthalazin-1-amine VEGFR2 VEGFR2 (Receptor) Compound->VEGFR2 Inhibits Aurora Aurora Kinase A/B Compound->Aurora Inhibits VEGF VEGF Ligand VEGF->VEGFR2 PI3K PI3K/Akt VEGFR2->PI3K MAPK MEK/ERK VEGFR2->MAPK Angio Angiogenesis & Cell Survival PI3K->Angio MAPK->Angio H3 Histone H3 (Phosphorylation) Aurora->H3 Spindle Spindle Assembly Aurora->Spindle Mitosis Mitotic Arrest (Apoptosis) Spindle->Mitosis

Figure 1: Dual mechanism of action targeting VEGFR2-mediated angiogenesis and Aurora Kinase-mediated mitosis.

Formulation & Solubility Strategy

Phthalazine derivatives are characteristically hydrophobic (lipophilic). Proper formulation is the single most critical step for reproducible in vivo data. Aqueous saline alone will result in precipitation and erratic bioavailability.

Validated Vehicle Systems

Select the vehicle based on the administration route and required concentration.

ParameterVehicle A: Standard (IP/Oral) Vehicle B: High Load (Oral Gavage) Vehicle C: IV Bolus
Composition 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% Saline10% DMSO + 90% Corn Oil5% DMSO + 30% Captisol (SBE-β-CD) in Saline
Max Conc. ~2–5 mg/mL~10–20 mg/mL~1–2 mg/mL
Stability Prepare fresh daily (precipitates < 4h)Stable for 24h at RTPrepare fresh immediately before injection
Use Case Routine efficacy studies; PK screeningHigh-dose toxicity; Long-term dosingIV Pharmacokinetics (

determination)
Preparation Protocol (Vehicle A)
  • Weigh: Accurately weigh the compound powder.

  • Dissolve: Add 5% volume of anhydrous DMSO. Vortex/sonicate until completely clear (yellowish solution).

  • Co-solvent: Add 40% volume of PEG300. Vortex.

  • Surfactant: Add 5% volume of Tween-80. Vortex gently (avoid foaming).

  • Diluent: Slowly add 50% volume of warm (37°C) sterile saline or PBS while vortexing.

    • Critical Check: If the solution turns cloudy (milky), the compound has crashed out. Do not inject. Switch to Vehicle B (Corn Oil).

In Vivo Experimental Protocols

Protocol A: Pharmacokinetics (PK) Profiling

Determine the absorption and clearance profile before efficacy studies.

  • Species: Mouse (C57BL/6 or BALB/c), Male, 8-10 weeks.

  • Dose: 10 mg/kg (IP) or 20 mg/kg (PO).

  • Sampling: Tail vein microsampling (20 µL).

Workflow:

  • T=0: Administer compound.

  • Collection: Collect blood at 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Processing: Centrifuge at 2000 x g for 10 min to isolate plasma.

  • Analysis: LC-MS/MS (MRM mode).

    • Note: Monitor for the metabolite (N-dealkylated phthalazine) to assess the stability of the cyclopropylmethyl group.

Protocol B: Pharmacodynamics (PD) - Biomarker Validation

Verify target engagement in tissue (Tumor or Surrogate Tissue).

  • Biomarkers:

    • p-VEGFR2 (Tyr1175): Reduced phosphorylation indicates angiogenesis inhibition.

    • p-Histone H3 (Ser10): Reduced phosphorylation indicates Aurora B inhibition.

Step-by-Step:

  • Implant: Subcutaneous Xenograft (e.g., HCT116 or A549 cells) in nude mice.

  • Grow: Wait until tumors reach ~200-300 mm³.

  • Treat: Administer a single dose (e.g., 50 mg/kg, PO).

  • Harvest: Euthanize mice at 2 hours and 6 hours post-dose.

  • Fixation:

    • Half tumor: Flash freeze in liquid nitrogen (for Western Blot).

    • Half tumor: Fix in 10% Neutral Buffered Formalin (for IHC).

  • Western Blot Lysis Buffer: RIPA buffer + Protease Inhibitor Cocktail + Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF) . Phosphatase inhibition is mandatory.

Protocol C: Efficacy Study (Tumor Growth Inhibition)
VariableSpecification
Model Human Tumor Xenograft (e.g., Colon, Lung, or Breast cancer lines)
Group Size n = 8-10 mice per group
Dosing Regimen 25 mg/kg to 75 mg/kg , Daily (QD) or Twice Daily (BID)
Route Oral Gavage (PO) or Intraperitoneal (IP)
Duration 21 Days
Endpoints Tumor Volume (Calipers), Body Weight (Toxicity), Microvessel Density (CD31 staining)

Experimental Timeline Diagram:

Workflow cluster_Phase1 Phase 1: Setup cluster_Phase2 Phase 2: Treatment cluster_Phase3 Phase 3: Analysis Inoculation Tumor Inoculation (Day 0) Staging Tumor Staging (~100-150 mm³) Inoculation->Staging ~10-14 Days Rand Randomization Staging->Rand Dosing Daily Dosing (Vehicle vs. Compound) Rand->Dosing Measure 2x Weekly Measurement Dosing->Measure Harvest Tissue Harvest (Day 21) Dosing->Harvest Endpoint Analysis IHC (CD31/p-H3) & Western Blot Harvest->Analysis

Figure 2: Standard In Vivo Efficacy Workflow for Phthalazine Kinase Inhibitors.

Safety & Toxicity Considerations

When working with VEGFR/Aurora inhibitors, monitor for specific class-related toxicities:

  • Hypertension: VEGFR inhibition can cause elevated blood pressure. Monitor tail-cuff BP if high doses (>50 mg/kg) are used chronically.

  • Weight Loss: Aurora inhibition affects rapidly dividing cells (gut epithelium/bone marrow).

    • Stop Rule: If body weight loss >15%, institute a "drug holiday" (2 days off) or euthanize if >20%.

  • Injection Site Reaction: Phthalazines can be irritating at high pH. Ensure vehicle pH is adjusted to ~7.0–7.4 before IP injection.

References

  • Kiselyov, A. S., et al. (2006). "4-(Azolylphenyl)-phthalazin-1-amines: Novel inhibitors of VEGF receptors I and II." Chemical Biology & Drug Design.

  • Bold, G., et al. (2000). "New anilinophthalazines as potent and orally well absorbed inhibitors of the VEGF receptor tyrosine kinases useful as antagonists of tumor-driven angiogenesis." Journal of Medicinal Chemistry. (Foundational SAR for phthalazine VEGFR inhibitors).

  • Payton, M., et al. (2010). "Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor." Cancer Research. (Context for Phthalazine Aurora inhibition).

  • PubChem Compound Summary. "N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (CAS 1157020-66-0)."

Sources

Application of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine in Rheumatoid Arthritis Research: A Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Inflammatory Cascades in Rheumatoid Arthritis

Rheumatoid Arthritis (RA) is a chronic autoimmune disease characterized by persistent synovial inflammation, leading to progressive joint destruction, disability, and systemic complications. The pathophysiology of RA is complex, involving a cascade of inflammatory mediators, immune cell infiltration, and the activation of destructive intracellular signaling pathways. Among these, the p38 mitogen-activated protein kinase (MAPK) signaling pathway has emerged as a critical regulator of pro-inflammatory cytokine production and joint erosion.[1][2][3] The activation of p38 MAPK in synovial macrophages and fibroblasts leads to the downstream production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation.[1][4]

This application note describes the utility of a novel small molecule inhibitor, N-(cyclopropylmethyl)-4-methylphthalazin-1-amine , in the investigation of RA. Based on the structural motifs present in known p38 MAPK inhibitors, this compound is hypothesized to selectively target the p38α isoform, offering a valuable tool for researchers to dissect the role of this pathway in RA pathogenesis and to evaluate its therapeutic potential in preclinical models.

The p38 MAPK Signaling Pathway in Rheumatoid Arthritis

The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including pro-inflammatory cytokines and cellular stress.[5] In the context of RA, stimuli such as TNF-α and IL-1β activate upstream MAPK kinases (MAP2Ks), which in turn phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates a range of downstream substrates, including transcription factors and other kinases, leading to the increased expression of genes involved in inflammation and joint destruction.[1][5]

Diagram: Simplified p38 MAPK Signaling Pathway in RA

p38_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R MAP3K MAP3K (e.g., TAK1, ASK1) TNFR->MAP3K IL1R->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38 p38 MAPK MAP2K->p38 MK2 MK2 p38->MK2 TranscriptionFactors Transcription Factors (e.g., ATF-2, CREB) p38->TranscriptionFactors GeneExpression Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6, MMPs) MK2->GeneExpression mRNA stabilization Inhibitor N-(cyclopropylmethyl)- 4-methylphthalazin-1-amine Inhibitor->p38 TranscriptionFactors->GeneExpression Increased Transcription

Caption: The p38 MAPK signaling cascade in rheumatoid arthritis.

Experimental Protocols

Synthesis of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

A plausible synthetic route for N-(cyclopropylmethyl)-4-methylphthalazin-1-amine involves a nucleophilic aromatic substitution reaction.

Diagram: Synthetic Workflow

synthesis_workflow A 1-Chloro-4-methylphthalazine C Nucleophilic Aromatic Substitution (Base, Solvent, Heat) A->C B Cyclopropylmethylamine B->C D N-(cyclopropylmethyl)-4-methylphthalazin-1-amine C->D E Purification (e.g., Column Chromatography) D->E F Characterization (NMR, MS, etc.) E->F

Caption: Proposed synthesis and purification workflow.

Materials:

  • 1-Chloro-4-methylphthalazine

  • Cyclopropylmethylamine

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable high-boiling point solvent

  • Standard laboratory glassware and purification equipment (e.g., column chromatography system)

Protocol:

  • In a round-bottom flask, dissolve 1-chloro-4-methylphthalazine (1.0 eq) in anhydrous DMF.

  • Add cyclopropylmethylamine (1.2 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield N-(cyclopropylmethyl)-4-methylphthalazin-1-amine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

In Vitro Evaluation of p38 MAPK Inhibition

a) Kinase Inhibition Assay:

To determine the direct inhibitory effect of the compound on p38 MAPK activity, a biochemical kinase assay is recommended.

Table: Kinase Inhibition Assay Parameters

ParameterRecommended Conditions
KinaseRecombinant human p38α MAPK
SubstrateMyelin Basic Protein (MBP) or a specific peptide substrate (e.g., ATF2)
ATP ConcentrationAt or near the Km value for p38α
Compound ConcentrationsSerial dilutions of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (e.g., from 1 nM to 100 µM)
Detection MethodRadiometric (³²P-ATP incorporation) or non-radiometric (e.g., ADP-Glo™, LanthaScreen™)
Data AnalysisIC₅₀ determination by non-linear regression analysis

b) Cellular Assay for p38 MAPK Activity:

To assess the compound's ability to inhibit p38 MAPK signaling in a cellular context, a Western blot analysis for phosphorylated p38 MAPK substrates is performed.

Protocol:

  • Culture a relevant cell line, such as human monocytic THP-1 cells or primary human rheumatoid arthritis synovial fibroblasts (RASFs).

  • Pre-treat the cells with various concentrations of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine for 1-2 hours.

  • Stimulate the cells with a p38 MAPK activator, such as lipopolysaccharide (LPS) or TNF-α, for a predetermined time (e.g., 15-30 minutes).

  • Lyse the cells and perform Western blot analysis using antibodies specific for phosphorylated MK2 (a direct downstream target of p38) and total MK2 as a loading control.

  • Quantify the band intensities to determine the dose-dependent inhibition of MK2 phosphorylation.

Assessment of Anti-inflammatory Activity in Vitro

a) Cytokine Production in Macrophages:

This assay evaluates the compound's ability to suppress the production of pro-inflammatory cytokines from activated macrophages.

Protocol:

  • Differentiate THP-1 cells into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Pre-treat the differentiated cells with N-(cyclopropylmethyl)-4-methylphthalazin-1-amine for 1-2 hours.

  • Stimulate the cells with LPS for 18-24 hours.

  • Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-1β using enzyme-linked immunosorbent assay (ELISA) kits.

  • Concurrently, assess cell viability using an MTT or similar assay to rule out cytotoxicity-mediated effects.

b) MMP Production in Synovial Fibroblasts:

This protocol assesses the compound's effect on the production of matrix-degrading enzymes from RASFs.

Protocol:

  • Culture primary RASFs isolated from RA patients.

  • Pre-treat the cells with N-(cyclopropylmethyl)-4-methylphthalazin-1-amine for 1-2 hours.

  • Stimulate the cells with IL-1β to induce MMP production.

  • After 24-48 hours, collect the culture supernatants and measure the levels of MMP-1 and MMP-13 by ELISA or zymography.

In Vivo Efficacy in a Preclinical Model of Rheumatoid Arthritis

The collagen-induced arthritis (CIA) model in mice is a widely used and well-characterized model that shares many pathological features with human RA.[6][7]

Diagram: In Vivo Experimental Workflow

in_vivo_workflow A Day 0: Immunization (Type II Collagen + CFA) B Day 21: Booster Immunization (Type II Collagen + IFA) A->B C Onset of Arthritis (Clinical Scoring) B->C D Treatment Initiation (Vehicle or N-(cyclopropylmethyl)- 4-methylphthalazin-1-amine) C->D E Continued Treatment and Monitoring (Clinical Score, Paw Thickness) D->E F End of Study (Histopathology, Biomarker Analysis) E->F

Caption: Timeline for the collagen-induced arthritis (CIA) model.

Protocol:

  • Induction of Arthritis: Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). Administer a booster immunization with type II collagen and Incomplete Freund's Adjuvant (IFA) 21 days later.

  • Treatment: Upon the onset of clinical signs of arthritis (typically around day 25-28), randomize the mice into treatment groups:

    • Vehicle control

    • N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (at various dose levels)

    • Positive control (e.g., methotrexate or a known p38 inhibitor) Administer the treatments daily via an appropriate route (e.g., oral gavage).

  • Efficacy Readouts:

    • Clinical Assessment: Monitor the mice regularly for signs of arthritis and score the severity based on a standardized scale (e.g., 0-4 for each paw).

    • Paw Swelling: Measure the paw thickness using a digital caliper.

    • Histopathology: At the end of the study, collect the joints for histological analysis of inflammation, cartilage damage, and bone erosion.

    • Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.

Data Interpretation and Expected Outcomes

  • In Vitro: N-(cyclopropylmethyl)-4-methylphthalazin-1-amine is expected to demonstrate potent and selective inhibition of p38α MAPK in biochemical assays. In cellular assays, the compound should dose-dependently reduce the phosphorylation of downstream targets and suppress the production of pro-inflammatory cytokines and MMPs from relevant cell types.

  • In Vivo: In the CIA model, treatment with N-(cyclopropylmethyl)-4-methylphthalazin-1-amine is anticipated to ameliorate the clinical signs of arthritis, reduce paw swelling, and protect against joint destruction as evidenced by histological analysis. A reduction in systemic inflammatory biomarkers would further support its in vivo efficacy.

Conclusion

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine represents a promising research tool for investigating the role of the p38 MAPK pathway in rheumatoid arthritis. The detailed protocols provided in this application note offer a comprehensive framework for its synthesis, in vitro characterization, and in vivo evaluation. The successful application of this compound in preclinical models of RA will not only enhance our understanding of the disease pathogenesis but also contribute to the development of novel therapeutic strategies targeting this critical inflammatory cascade.

References

  • Clark, A. R., & Dean, J. L. (2016). The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look. The Open Rheumatology Journal, 10, 209–222. [Link]

  • Clark, A. R., & Dean, J. L. (2012). The p38 MAPK pathway in rheumatoid arthritis: a sideways look. The FEBS journal, 279(24), 4475–4486. [Link]

  • Wei, S., & Siegal, G. P. (2007). Targeting p38 MAPK for the treatment of inflammatory arthritis. Future Rheumatology, 2(4), 387-394. [Link]

  • Medicherla, S., Ma, J. Y., Mangadu, R., Jiang, F., Zhao, J. J., & Berg, G. (2006). Inhibition of p38 mitogen-activated protein kinase prevents inflammatory bone destruction. Journal of Pharmacology and Experimental Therapeutics, 318(1), 132–141. [Link]

  • Clark, A. R., & Dean, J. L. (2016). The p38 MAPK Pathway in Rheumatoid Arthritis: A Sideways Look. The Open Rheumatology Journal, 10, 209–222. [Link]

  • ResearchGate. (n.d.). Activation cascade of the p38 MAPK signaling pathway in rheumatoid arthritis. [Link]

  • Wei, S., & Siegal, G. P. (2007). Targeting p38 MAPK for the treatment of inflammatory arthritis. Future Rheumatology, 2(4), 387-394. [Link]

  • Page, T. H., Brown, A. P., Naughton, M., & Foxwell, B. M. J. (2010). Inhibitors of p38 suppress cytokine production in rheumatoid arthritis synovial membranes: does variable inhibition of interleukin-6 production limit effectiveness in vivo?. Arthritis and rheumatism, 62(11), 3211–3220. [Link]

  • Singh, S. K., Singh, S., & Lather, V. (2024). A Short Review on Preclinical Models for Inducing Rheumatoid Arthritis in Laboratory Animals. Journal of Drug Delivery and Therapeutics, 14(3), 221-227. [Link]

  • PharmaLegacy. (n.d.). Arthritis. [Link]

  • Burdzinska, A., & Wlodarczyk, A. (2022). Latest models for the discovery and development of rheumatoid arthritis drugs. Expert Opinion on Drug Discovery, 17(10), 1121-1132. [Link]

  • Benson, R. A., Patakas, A., Garside, P., & McInnes, I. B. (2021). Preclinical models of arthritis for studying immunotherapy and immune tolerance. RMD Open, 7(2), e001712. [Link]

  • MD Biosciences. (2024, September 16). Inflammatory Pain Models in Preclinical Research. [Link]

  • Raposo, M. M. M., Sampaio, A. M. B. A., & Kirsch, G. (2004). Synthesis of 1-amino-4-(2´-thienyl)phthalazine derivatives. Molbank, 2004(4), M388. [Link]

  • El-Gazzar, A. R. B. A., Gaafar, A. M., & El-Hefnawy, M. A. (2012). Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. International Journal of Medicinal Chemistry, 2012, 1-10. [Link]

Sources

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening & Characterization of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Executive Summary

This Application Note details the protocol for the high-throughput screening (HTS) and validation of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (referred to herein as Compound A ). Belonging to the phthalazine class of nitrogen heterocycles, this scaffold is a privileged structure in medicinal chemistry, most notably recognized for its utility as a VEGFR-2 (KDR) Tyrosine Kinase Inhibitor (analogous to Vatalanib/PTK787) and potentially as a Rho-kinase (ROCK) inhibitor.

This guide addresses the specific challenges of screening phthalazine derivatives, including solubility management and fluorescence interference, and provides a validated workflow for biochemical profiling using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Chemical Identity & Properties

PropertyDetail
IUPAC Name N-(cyclopropylmethyl)-4-methylphthalazin-1-amine
Core Scaffold Phthalazine (Diazanaphthalene)
Key Substituents C1: Cyclopropylmethylamine (Hydrophobic/Steric probe)C4: Methyl group (Electronic stabilization)
Molecular Weight ~213.28 g/mol
Primary Target VEGFR-2 (KDR) / Tyrosine Kinases
Solubility (DMSO) High (>10 mM)
Solubility (Aqueous) Low (requires carrier or pH adjustment)
LogP (Predicted) ~2.5 - 3.0

Structural Insight: The phthalazine nitrogen atoms (N2/N3) typically function as hydrogen bond acceptors in the kinase hinge region (e.g., interacting with Cys919 in VEGFR-2). The cyclopropylmethyl group is a lipophilic moiety designed to occupy the hydrophobic pocket adjacent to the ATP-binding site, enhancing potency and selectivity.

HTS Workflow: TR-FRET Kinase Assay

Objective: To determine the IC50 of Compound A against recombinant VEGFR-2 kinase domain using a homogeneous, mix-and-read format.

Rationale for TR-FRET: Phthalazine derivatives can exhibit intrinsic fluorescence or chemiluminescence (structurally related to Luminol). Standard fluorescence intensity (FI) assays may yield false negatives/positives. TR-FRET is mandatory here as the time delay (50–100 µs) eliminates short-lived compound autofluorescence, ensuring signal integrity.

Reagents & Materials[5]
  • Enzyme: Recombinant Human VEGFR-2 (KDR), kinase domain (0.2 ng/µL final).

  • Substrate: Poly(Glu, Tyr) 4:1 peptide labeled with Biotin.

  • Tracer: Eu-labeled anti-phosphotyrosine antibody (Donor).

  • Acceptor: Streptavidin-XL665 (Acceptor).

  • ATP: Ultrapure ATP (at

    
     apparent, typically 10 µM).
    
  • Compound A: 10 mM stock in 100% DMSO.

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.

Step-by-Step Protocol
  • Compound Preparation (Acoustic Dispensing):

    • Dispense 10 nL of Compound A (serial dilution 1:3, 10 points) into a 384-well low-volume white plate (e.g., Greiner 784075).

    • Include High Control (DMSO only) and Low Control (Staurosporine or EDTA).

  • Enzyme Addition:

    • Add 5 µL of VEGFR-2 enzyme solution in Assay Buffer.

    • Pre-incubation: Centrifuge (1000 rpm, 1 min) and incubate for 15 min at RT to allow compound-enzyme binding.

  • Reaction Initiation:

    • Add 5 µL of Substrate/ATP mix (Biotin-PolyGT + ATP).

    • Reaction: Incubate for 60 minutes at RT.

  • Detection Step:

    • Add 10 µL of Detection Mix (Eu-Antibody + SA-XL665 in EDTA-containing buffer).

    • Note: EDTA stops the kinase reaction.

  • Readout:

    • Incubate 1 hour at RT.

    • Read on HTS Reader (e.g., EnVision or PHERAstar).

    • Excitation: 337 nm (Laser).

    • Emission: 665 nm (Acceptor) and 620 nm (Donor).

Data Analysis

Calculate the HTRF Ratio:



Fit data to a 4-parameter logistic equation (Hill Slope) to derive IC50.

Visualization: Mechanism & Workflow

The following diagram illustrates the interaction logic and the screening workflow, explicitly highlighting the "False Positive" filter crucial for phthalazines.

HTS_Workflow cluster_assay TR-FRET Assay Compound Compound A (Phthalazine Core) Solubility Solubility Check (Nephelometry) Compound->Solubility QC Step Kinase Target: VEGFR-2 (ATP Binding Pocket) Compound->Kinase Inhibits Readout Time-Resolved Read (Delay 50µs) Compound->Readout Potential Interference (Mitigated by TR-FRET) Reaction Kinase Reaction (Enzyme + ATP + Substrate) Solubility->Reaction Pass Kinase->Reaction Detection Detection Phase (Eu-Ab + XL665) Reaction->Detection Detection->Readout Triage Triage: Autofluorescence (Check Signal @ 450nm) Readout->Triage Hit Identification Validation Secondary Screen HUVEC Proliferation Triage->Validation Confirmed Hit

Caption: Workflow for profiling Compound A, emphasizing the TR-FRET readout to mitigate phthalazine-induced autofluorescence interference.

Secondary Validation: Cellular Angiogenesis

Biochemical potency must be translated to cellular efficacy. Phthalazines are cell-permeable, but efflux pumps (P-gp) can be an issue.

Protocol: HUVEC Proliferation Assay

  • Cells: Human Umbilical Vein Endothelial Cells (HUVEC).

  • Seeding: 3,000 cells/well in 96-well plates (Collagen I coated).

  • Stimulation: Starve cells (0.5% FBS) for 24h, then treat with Compound A + VEGF-A (50 ng/mL) .

  • Endpoint: 72h incubation. Measure viability using CellTiter-Glo (ATP) or BrdU incorporation .

  • Success Criteria: Compound A should inhibit VEGF-induced proliferation with an IC50 < 1 µM, while showing minimal toxicity in non-stimulated cells (Therapeutic Window).

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Non-specific binding of Eu-Ab to phthalazine.Add 0.01% Triton X-100 or increase BSA to 0.1%.
Precipitation Compound A insolubility at high conc.Perform serial dilutions in 100% DMSO, then transfer to buffer. Do not dilute stock directly into buffer.
"Bell-Shaped" Curve Aggregation or Inner Filter Effect.Check OD at excitation wavelength. Use TR-FRET ratiometric correction.
Potency Shift ATP competition.Ensure ATP concentration is at

. If ATP >>

, IC50 will shift right (competitive inhibition).

References

  • Bold, G., et al. (2000). "New Anilinophthalazines as Potent and Orally Well Absorbed Inhibitors of the VEGF Receptor Tyrosine Kinases Useful as Antagonists of Tumor-Driven Angiogenesis." Journal of Medicinal Chemistry. Link (Establishes the phthalazine-1-amine scaffold for VEGFR inhibition).

  • Wood, J. M., et al. (2000). "PTK787/ZK 222584, a novel and potent inhibitor of vascular endothelial growth factor receptor tyrosine kinases, impairs vascular endothelial growth factor-induced responses and tumor growth in vivo." Cancer Research. Link (Primary reference for Vatalanib analogs).

  • Mathis, G. (1995). "Probing molecular interactions with homogeneous techniques based on rare earth cryptates and fluorescence energy transfer." Clinical Chemistry. Link (Foundational text for TR-FRET methodology).

  • Vertex Pharmaceuticals. "Phthalazine derivatives as inhibitors of the VEGF receptor tyrosine kinase." World Intellectual Property Organization (WO/2002/090346). Link (Patent grounding the specific chemical class).

Application Note: Cellular Uptake and Intracellular Disposition of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

[1]

Introduction & Mechanistic Basis[2][3][4]

This application note details the protocol for quantifying the cellular uptake of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine . As a phthalazine derivative carrying a basic amine side chain, this compound exhibits physicochemical properties characteristic of lipophilic weak bases .

Understanding the intracellular disposition of this molecule is critical for two reasons:

  • Target Engagement: Phthalazine cores are privileged scaffolds in medicinal chemistry, often targeting nuclear enzymes (e.g., PARP) or cytoplasmic kinases (e.g., VEGFR).[1][2] Efficacy depends on the free cytosolic concentration (

    
    ), not just total cellular accumulation.
    
  • Lysosomal Trapping: The basic amine moiety (predicted pKa ~7.5–8.[1]5) facilitates accumulation in acidic organelles (lysosomes/endosomes) via cation trapping.[1][3][4] This can lead to high total cellular uptake but low cytosolic availability, a phenomenon known as "lysosomal sequestration."

Mechanistic Pathway Diagram

The following diagram illustrates the kinetic equilibrium between passive diffusion and lysosomal sequestration relevant to this compound.

CellularUptakeExtracellularExtracellular Medium(pH 7.4)CytosolCytosol(pH 7.2)Extracellular->CytosolPassive Diffusion(Uncharged)Cytosol->ExtracellularEfflux (P-gp?)LysosomeLysosome(pH 4.5 - 5.0)Cytosol->LysosomeDiffusion(Uncharged)TargetTarget Engagement(Nucleus/Cytosol)Cytosol->TargetBindingLysosome->CytosolLeakage (Slow)Lysosome->LysosomeProtonation (R-NH3+)(Trapped)

Figure 1: Kinetic pathway of lipophilic weak bases.[1] Note the "sink" effect of the acidic lysosome.

Experimental Design Strategy

Why LC-MS/MS?

While fluorescence microscopy is common, it is unsuitable here unless the phthalazine core is intrinsically fluorescent (often weak/UV-range).[1] Tagging the amine with a fluorophore (e.g., FITC) significantly alters the pKa and lipophilicity, invalidating the uptake kinetics. Label-free LC-MS/MS is the gold standard for accuracy.[1]

Physicochemical Considerations
ParameterValue (Est.)Impact on Assay
MW ~213 DaRapid diffusion; amenable to standard C18 columns.[1]
logP 2.0 – 3.0High membrane permeability; risk of non-specific binding to plastic.[1]
pKa (Base) ~7.8Significant ionization at lysosomal pH (4.5).[1]

Protocol: Cellular Uptake Assay

Phase A: Materials & Preparation[1][7]
  • Cell Line: Adherent cells (e.g., MDA-MB-436 or HeLa).[1]

  • Compound Stock: 10 mM in DMSO.

  • Lysis Buffer: 80% Acetonitrile (ACN) / 20% Water + Internal Standard (IS).[1]

    • Note: Use a deuterated analog if available.[1] If not, use a structural analog like Olaparib or Labetalol as IS.[1]

  • Wash Buffer: Ice-cold PBS + 0.1% BSA (Bovine Serum Albumin).[1]

    • Critical: BSA is required to scavenge drug loosely bound to the plastic well surface, which often causes false-positive uptake data in lipophilic compounds.[1]

Phase B: The "Pulse" (Dosing)
  • Seeding: Seed cells in 6-well plates (approx.

    
     cells/well) and culture for 24h until 80-90% confluent.
    
  • Dosing Solution: Dilute stock in warm media to final concentrations of 0.1, 1.0, and 10 µM . Ensure final DMSO < 0.5%.

  • Incubation: Aspirate growth media and add 2 mL of dosing solution. Incubate at 37°C for 1, 2, and 4 hours (Time-course) or 2 hours (Single point).

    • Control: Include "Cell-free" wells (media + drug only) to measure non-specific binding to the plate.[1]

Phase C: The "Chase" (Harvesting)

Timing is critical here.[1] Perform all steps on ice to halt active transport.

  • Stop: Place plate immediately on ice. Aspirate dosing media.[1]

  • Wash 1: Add 2 mL ice-cold PBS (no BSA). Swirl gently (5 sec). Aspirate.

  • Wash 2 (Desorption): Add 2 mL ice-cold PBS + 0.1% BSA . Swirl gently. Aspirate.

    • Why: This removes compound stuck to the plasma membrane surface without extracting it from the cytosol.

  • Wash 3: Add 2 mL ice-cold PBS (no BSA) to remove residual albumin. Aspirate completely.

Phase D: Lysis & Extraction
  • Lysis: Add 400 µL of Lysis Buffer (80% ACN + IS) directly to the cell monolayer.[1]

  • Scrape: Scrape cells with a cell lifter.[1] Transfer the lysate to a 1.5 mL microcentrifuge tube.

  • Extraction: Vortex vigorously for 1 minute. Sonicate for 5 minutes (optional, to ensure membrane disruption).[1]

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet proteins/debris.

  • Supernatant: Transfer 200 µL of supernatant to an LC-MS vial.

  • Normalization: Dissolve the remaining pellet in 0.1 M NaOH and perform a BCA protein assay to normalize drug amount per mg protein.

Analytical Method (LC-MS/MS)[1][3][8][9]

System: Agilent 6400 Series QQQ or Sciex Triple Quad. Column: Waters XBridge C18 (2.1 x 50 mm, 3.5 µm).[1]

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Gradient 5% B (0-0.5 min)

95% B (3.0 min)

5% B (3.1 min)
Ionization ESI Positive Mode (Phthalazines ionize well in + mode)
MRM Transition Optimize for parent


major fragment (likely loss of cyclopropyl group).[1][5]

Data Analysis & Interpretation

Calculation of Intracellular Concentration ( )

To determine the actual micromolar concentration inside the cell, you must estimate the total cellular volume (

  • Measure Drug Mass (

    
    ):  Derived from LC-MS calibration curve (pmol).
    
  • Measure Protein (

    
    ):  From BCA assay (mg).
    
  • Conversion Factor: A standard approximation for epithelial cells is 5 - 7 µL cell volume per mg protein .[1]

1
The Lysosomal Trapping Ratio

To confirm if the uptake is driven by lysosomal trapping, perform a parallel experiment with Bafilomycin A1 (100 nM) pre-treatment (30 min). Bafilomycin inhibits the V-ATPase, raising lysosomal pH.[1]

  • Result: If uptake decreases significantly (>50%) with Bafilomycin, the compound is lysosomotropically trapped.

  • Result: If uptake is unchanged, the compound binds to cytosolic targets or membranes.

Workflow Diagram

WorkflowStep11. PulseIncubate cells with0.1 - 10 µM CompoundStep22. WashIce-cold PBS + BSA(Remove NSB)Step1->Step2Step33. LysisAdd 80% ACN + ISScrape & CollectStep2->Step3Step44. AnalysisCentrifuge -> LC-MS/MSNormalize to ProteinStep3->Step4

Figure 2: Step-by-step experimental workflow for LC-MS/MS uptake assay.

Troubleshooting & Quality Control

  • High Background in Controls: If cell-free wells show high signal, the compound is binding to the plastic. Solution: Pre-coat plates with poly-D-lysine or increase the BSA concentration in the wash step.[1]

  • Low Recovery: The compound may be precipitating.[1] Solution: Check solubility in media; ensure DMSO concentration is kept low (<0.5%).[1]

  • Inconsistent Replicates: Usually due to washing variability.[1] Solution: Automate washing if possible, or use a multi-channel pipette with very gentle dispensing to avoid dislodging cells.[1]

References

  • Kazmi, F. et al. (2013).[1] "Lysosomal sequestration of weak bases: a comprehensive analysis." Drug Metabolism and Disposition. Link

  • Mateus, A. et al. (2017).[1] "Intracellular Drug Bioavailability: A New Predictor of Systemic Drug Clearance."[1] Scientific Reports.[1] Link[1]

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1] Link

  • Groh, I.A.M. et al. (2018).[1] "Inhibition of the V-ATPase by Bafilomycin A1."[1] Methods in Enzymology. Link

Troubleshooting & Optimization

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine solubility issues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Status: Operational | Ticket ID: SOL-PHTH-001 Assigned Specialist: Senior Application Scientist, Lead Discovery Support[1][2]

Executive Summary: The Physicochemical Challenge

You are likely encountering solubility issues with N-(cyclopropylmethyl)-4-methylphthalazin-1-amine because of its deceptive structure.[1][2] While the phthalazine core contains nitrogen atoms that suggest water solubility, the molecule behaves as a "Lipophilic Weak Base" (Class II/IV) .[2]

  • The Trap: The cyclopropylmethyl group adds significant hydrophobicity (

    
     increase) and steric bulk, while the planar phthalazine core promotes strong 
    
    
    
    stacking (crystal lattice energy).[2]
  • The Consequence: The compound dissolves in DMSO but "crashes out" (precipitates) immediately upon dilution into neutral aqueous buffers (PBS, cell media) due to a rapid shift in polarity and lack of protonation at pH 7.4.[2]

Part 1: Troubleshooting & FAQs

Issue 1: "My DMSO stock solution is cloudy or viscous."

Diagnosis: Water contamination in DMSO.[1][2] Phthalazines are hygroscopic.[1][2] If your DMSO is not anhydrous, or if the powder absorbed moisture, micro-emulsions form.[2]

  • The Fix:

    • Use Anhydrous DMSO (99.9%, stored over molecular sieves).[2]

    • Warm the solution to 37°C–40°C for 5 minutes.

    • Sonication: 10 minutes in a bath sonicator is mandatory to break crystal lattice aggregates.[1][2]

Issue 2: "Precipitation occurs immediately when adding stock to Cell Media."

Diagnosis: The "Solvent Shock" Effect. Directly piping 10 mM DMSO stock into media creates a local region of high concentration where the solvent environment shifts instantly from lipophilic (DMSO) to hydrophilic (Water).[2] The neutral form of the amine aggregates before it can disperse.[2]

  • The Fix: Use the Intermediate Dilution Method .[2]

    • Dilute DMSO stock 1:10 into a co-solvent intermediate (e.g., PEG400 or Ethanol) before adding to media.[2]

    • Alternatively, acidify the stock slightly (see Protocol A).

Issue 3: "In vivo formulation blocks the syringe needle."

Diagnosis: Particle Ostwald Ripening.[1][2] Suspensions of this compound are unstable.[1][2][3] Small crystals dissolve and redeposit onto larger crystals, causing rapid growth that clogs needles.[2]

  • The Fix: Switch to a Solubilized System using Cyclodextrins (HP-

    
    -CD) or an acidified vehicle (Protocol B).[1][2]
    

Part 2: Validated Solubilization Protocols

Protocol A: The "Kinetic Step-Down" for Cellular Assays

Use this for


 determination to prevent false negatives caused by precipitation.

Materials:

  • Compound Stock (10 mM in DMSO)[1][2]

  • Anhydrous Ethanol or PEG400[1][2]

  • Culture Media (Pre-warmed to 37°C)[1][2]

Workflow:

  • Prepare Intermediate: Mix 10

    
    L of DMSO Stock with 90 
    
    
    
    L of Ethanol (Intermediate Conc: 1 mM).
  • Vortex: 15 seconds (High speed).

  • Final Dilution: Slowly add the 100

    
    L Intermediate to 9.9 mL of Culture Media while swirling.
    
    • Final Conc: 10

      
      M.
      
    • DMSO: 0.1%.[1][2]

    • Ethanol:[1][2][4] 0.9% (Check cell tolerance).[1][2]

  • Validation: Shine a laser pointer through the tube (Tyndall Effect). If the beam is visible, you have a suspension, not a solution.[2]

Protocol B: The "Gold Standard" In Vivo Vehicle (Acidified Cyclodextrin)

Phthalazin-1-amines are weak bases.[1][2] They require acidic pH to ionize and dissolve.[2]

Composition:

  • 10% DMSO[1][2]

  • 30% HP-

    
    -CD (20% w/v in water)
    
  • 60% Saline (pH adjusted)[1][2]

Step-by-Step:

  • Weigh solid compound.[1][2]

  • Dissolve completely in 10% volume of DMSO .

  • Add 1 equivalent of HCl (1N) relative to the compound molarity.[2] This protonates the exocyclic amine (N1) and ring nitrogen (N2).[1][2]

  • Add 30% volume of HP-

    
    -CD  solution.[1][2] Vortex until clear.
    
  • Slowly add Saline to final volume.

  • Check pH: Ensure pH is between 4.5–5.5. If >6.0, precipitation is imminent.[2]

Part 3: Decision Logic (Visualization)

The following diagram outlines the decision process for selecting the correct solvent system based on your application.

Solubility_Decision_Tree Start Start: Solid Powder N-(cyclopropylmethyl)-4-methylphthalazin-1-amine Solvent_Check Primary Solvent: Anhydrous DMSO Start->Solvent_Check Visual_Check Visual Check: Clear Solution? Solvent_Check->Visual_Check Success_Stock Stock Solution Ready (Store -20°C, Desiccated) Visual_Check->Success_Stock Yes Fail_Stock Cloudy/Precipitate Visual_Check->Fail_Stock No Application Application? Success_Stock->Application Action_Sonicate Action: Sonicate 40°C (Break Crystal Lattice) Fail_Stock->Action_Sonicate Action_Sonicate->Visual_Check In_Vitro In Vitro (Cell Media) Application->In_Vitro In_Vivo In Vivo (Animal) Application->In_Vivo Precip_Risk Risk: Media Crash (pH 7.4 Shock) In_Vitro->Precip_Risk Soln_Vivo Solution: Acidified Vehicle (10% DMSO / 30% HP-β-CD / HCl) In_Vivo->Soln_Vivo Soln_Inter Solution: Intermediate Dilution (DMSO -> PEG400 -> Media) Precip_Risk->Soln_Inter

Caption: Solubility Decision Tree. Blue nodes indicate decision points; Green nodes indicate validated solutions; Red nodes indicate critical failure modes.[1][2]

Part 4: Solubility Data Summary

Solvent SystemSolubility Limit (Est.)Stability (RT)ApplicationNotes
100% DMSO > 50 mMHigh (Weeks)Stock StorageHygroscopic; keep sealed.
PBS (pH 7.4) < 10

M
Low (Minutes)NoneDo not use for direct dilution.[1][2]
0.1N HCl ~ 5 mMMedium (Hours)In VivoProtonation of phthalazine N.
30% HP-

-CD
~ 2–5 mMHigh (Days)In Vivo/VitroEncapsulates cyclopropyl tail.[1][2]
Ethanol ~ 10 mMMediumIntermediateGood for "step-down" dilution.[1][2]

References

  • WuXi AppTec DMPK. (2024).[1][2] Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.[1][2]

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for Phthalazine Derivatives.[1][2] PubChem.[1][2][5][6][7]

  • Kalepu, S., & Nekkanti, V. (2015).[2] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. (Contextualizing Cyclodextrin use for Class II drugs).[1][2]

  • Thieme Chemistry. (2025).[1][2] Product Class 10: Phthalazines - Physicochemical Properties.[1][2] Science of Synthesis.[1][2]

  • Serajuddin, A. T. (2007).[2] Salt formation to improve drug solubility.[1][2] Advanced Drug Delivery Reviews.[1][2] (Mechanistic basis for HCl acidification of weak bases).

Sources

Technical Support Center: Optimizing N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: CPM-PHTH-01 | Class: Phthalazine Scaffold / Kinase & PARP Probe[1][2][3]

Introduction: The "Brick Dust" Challenge

Welcome to the technical support portal for N-(cyclopropylmethyl)-4-methylphthalazin-1-amine . As a researcher, you likely selected this compound for its unique balance of metabolic stability (conferred by the cyclopropyl motif) and pharmacophore potency (via the planar phthalazine core).[1][2]

However, this structural advantage comes with a cost: Solubility and Assay Interference. [3][1][2]

This guide moves beyond basic datasheets. It addresses the specific physicochemical behaviors of aminophthalazines—specifically the tendency for planar stacking (aggregation) and fluorescence interference—providing you with self-validating protocols to ensure your data is an artifact of biology, not chemistry.[3][1]

Module 1: Solubility & Formulation Optimization

The Issue: Users frequently report precipitation when diluting stock solutions into aqueous media (e.g., cell culture media or enzymatic buffers).[1][2] The Cause: The molecule combines a planar, hydrophobic phthalazine core with a lipophilic cyclopropylmethyl tail.[1][2] While the cyclopropyl group blocks CYP-mediated oxidation (improving metabolic half-life), it significantly increases LogP, leading to rapid precipitation in water (the "Brick Dust" effect).[3][1][2]

Troubleshooting Guide: Getting it into Solution
Parameter Standard Protocol Optimized Protocol (CPM-Specific) Why? (The Science)
Primary Solvent 100% DMSODMSO (anhydrous) Phthalazines are hygroscopic; water in DMSO initiates micro-precipitation.[3][4][1]
Stock Conc. 10 mM50 mM Higher concentration stocks allow for smaller volume spikes (<0.5%), reducing solvent toxicity.[3][4][1][2]
Intermediate Direct into Media1:10 dilution in PEG400 Creates a "solubility bridge" before hitting the highly aqueous buffer.[4][1]
Aqueous Buffer PBS (pH 7.4)PBS + 0.05% Tween-80 Surfactant prevents the planar rings from stacking (aggregation).[3][1]
Protocol 1.1: The "Step-Down" Solubilization Method

Use this protocol if you observe turbidity at concentrations >10 µM.[3][4]

  • Dissolve solid compound in 100% anhydrous DMSO to reach 50 mM . Vortex for 60s.

  • Create Intermediate: Dilute the stock 1:10 into PEG400 (Polyethylene Glycol 400).

    • Result: 5 mM compound in 10% DMSO / 90% PEG400.

  • Final Spike: Pipette the intermediate into your assay buffer (pre-warmed to 37°C).

    • Target: <1% total solvent load.[3][1]

Module 2: Assay Interference (Fluorescence & Aggregation)

The Issue: Inconsistent IC50 values or "flat" dose-response curves in biochemical assays. The Cause:

  • Aggregation-Based Inhibition: At high concentrations, phthalazines form colloidal aggregates that sequester enzymes non-specifically.[3][4][1]

  • Fluorescence Quenching: The phthalazine core is fluorescent.[3][4][1] It can interfere with readout signals in TR-FRET or FP assays.[3][1]

Diagnostic Workflow: Validating Your IC50

AssayValidation Start Start: Anomalous IC50 Data DetergentCheck Add 0.01% Triton X-100 to Assay Buffer Start->DetergentCheck Result1 IC50 Shifts > 3-fold? DetergentCheck->Result1 Aggregation Cause: Colloidal Aggregation (False Positive) Result1->Aggregation Yes (Loss of Potency) FluorescenceCheck Check Compound Fluorescence (Excitation ~300-350nm) Result1->FluorescenceCheck No (Potency Stable) Specific Cause: Specific Binding (True Positive) Interference Signal Overlap Detected? FluorescenceCheck->Interference SwitchReadout Action: Switch to Luminescence/Mass Spec Interference->SwitchReadout Yes Proceed Action: Proceed with Standard Protocol Interference->Proceed No

Caption: Logic flow for distinguishing true pharmacological inhibition from physicochemical artifacts (aggregation or fluorescence).

FAQ: Why is my Hill Slope > 2.0?

Answer: A Hill slope significantly greater than 1.0 (steep curve) often indicates colloidal aggregation .[3][4][1] The compound forms "micelles" that denature the protein target.[1]

  • Fix: Repeat the assay with 0.01% Triton X-100 or CHAPS . If the inhibition disappears, the previous result was an artifact.[1][2]

Module 3: In Vivo & Cellular Optimization

The Issue: High potency in enzymes but low efficacy in cells (in vitro vs. in vivo disconnect). The Cause:

  • Lysosomal Trapping: The amine group (basic pKa ~8-9) leads to accumulation in acidic lysosomes, preventing the drug from reaching cytosolic targets (e.g., PARP/VEGFR).[3][1][2]

  • Metabolic Stability: While the cyclopropyl group protects against oxidation, it does not prevent Phase II conjugation.[3][4][1]

Optimization Table: Improving Cellular Efficacy
Parameter Observation Optimization Strategy
Cellular Potency EC50 >> IC50 (e.g., 100x shift)Check Lysosomal Trapping: Co-treat with 100 nM Bafilomycin A1 (disrupts pH gradient). If potency improves, your drug is trapped.[3][1][2]
Metabolic Stability Rapid clearance in microsomesCyclopropyl Advantage: The cyclopropylmethyl group should offer superior stability over n-butyl analogs.[3][4][1] If clearance is still high, check for N-dealkylation or glucuronidation at the phthalazine nitrogen.[3][4][1]
Plasma Binding Low free fractionPhthalazines bind heavily to albumin.[3][4][1] Run a Protein Binding Shift Assay (Media + 10% FBS vs. Media + 50% Serum) to calculate the shift factor.

References & Authority

  • Metabolic Stability of Cyclopropyl Groups:

    • Context: The cyclopropylmethyl group is a strategic replacement for alkyl chains to block CYP-mediated oxidation while maintaining lipophilicity.[3][4][5]

    • Source: Wilsher, N. E., et al. "Metabolism of cyclopropyl groups."[3][1][2] Hypha Discovery, 2021.[3][1][2]

  • Phthalazine Scaffold Properties:

    • Context: Phthalazine derivatives are established scaffolds for VEGFR and PARP inhibition but suffer from solubility-limited absorption.[3][4][1]

    • Source: El-Sayed, H., et al. "Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity."[3][1] Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.[1]

  • Assay Interference (Aggregation):

    • Context: Planar aromatic compounds (like phthalazines) often act as promiscuous aggregators in biochemical assays.[3][4][1][2]

    • Source: Shoichet, B. K.[3][1][2] "Screening in a spirit of haunting." Drug Discovery Today, 2006.[3][1][2] (Foundational text on aggregation artifacts).

  • Cyclopropylamine Safety & Handling:

    • Context: Handling precursors and metabolic byproducts of cyclopropyl-amines requires specific safety protocols due to potential ring-opening toxicity.[3][1]

    • Source: TCI Chemicals.[3][4][1] "Safety Data Sheet: Cyclopropylmethylamine."

Sources

Technical Support Center: N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for N-(cyclopropylmethyl)-4-methylphthalazin-1-amine , a chemical probe belonging to the phthalazin-1-amine scaffold class.

Note to Researcher: While specific biological data for the exact substituent combination "N-(cyclopropylmethyl)-4-methyl..." is limited in public repositories compared to clinical candidates like Vatalanib, this guide extrapolates from the well-characterized Phthalazine-1-amine scaffold. This class is chemically "privileged" for ATP-competitive inhibition of kinases (Aurora, VEGFR, ROCK) and phosphodiesterases (PDE4).

Topic: Troubleshooting Off-Target Effects & Selectivity Profiling Document ID: TS-PHT-042 Last Updated: February 23, 2026

Executive Summary: The "Dirty" Scaffold Problem

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine is a small-molecule heterocycle often utilized as a structural probe or intermediate. Researchers using this compound typically encounter issues related to its promiscuous binding profile .

The phthalazine core mimics the purine ring of ATP, allowing it to dock into the ATP-binding pocket of multiple enzymes. If your experimental phenotype is "too good to be true" or inconsistent with genetic knockdowns, you are likely observing polypharmacology .

Key Off-Target Classes
Target ClassPrimary EffectVisible Phenotype (In Vitro)Visible Phenotype (In Vivo)
Aurora Kinases (A/B) Mitotic ArrestPolyploidy, binucleation, G2/M arrestNeutropenia, apoptosis in dividing tissues
VEGFR / PDGFR Angiogenesis InhibitionReduced endothelial tube formationHypertension, wound healing defects
ROCK (Rho-kinase) Cytoskeletal relaxationNeurite outgrowth, cell flattening, loss of stress fibersHypotension (vasodilation)
PDE4 cAMP elevationAnti-inflammatory responseEmesis (vomiting), vasculitis

Troubleshooting Guide: "Why is my experiment failing?"

Issue A: "My cells are dying/arresting, but my target is non-essential."

Diagnosis: You are likely hitting Aurora Kinase B (AURKB) . Phthalazines are potent Aurora inhibitors. Even if designed for another kinase, the "4-methyl" and "1-amine" substitution pattern often retains affinity for the Aurora ATP pocket.

  • Symptom: Flow cytometry shows a massive peak at 4N (G2/M arrest) or >4N (Polyploidy).

  • Validation Step: Perform an Histone H3 phosphorylation (Ser10) Western blot.

    • Result: If p-H3(Ser10) is abolished, you are inhibiting Aurora B, not just your intended target.

Issue B: "I see rapid cell shape changes (flattening) within minutes."

Diagnosis: Unintended ROCK (Rho-associated Kinase) inhibition. The phthalazine core is structurally homologous to the isoquinoline core of Fasudil (a classic ROCK inhibitor).

  • Symptom: Cells lose focal adhesions and "spread" or "arborize" (neurite-like extensions) rapidly.

  • Validation Step: Check MYPT1 phosphorylation (Thr696/Thr853).

    • Result: Loss of p-MYPT1 confirms ROCK inhibition.

Issue C: "My in vivo efficacy is confounded by blood pressure drops."

Diagnosis: Hydralazine-like Vasodilation . Simple phthalazines can act similarly to Hydralazine (a phthalazine derivative), causing direct smooth muscle relaxation via IP3 inhibition or NO generation.

  • Symptom: Animals show tachycardia (reflex) and hypotension immediately after dosing.

  • Mitigation: This is a systemic off-target effect. Switch to a structurally distinct scaffold (e.g., indazole or pyrimidine) to validate efficacy is target-driven, not hemodynamic.

Mechanism of Action & Off-Target Pathways

The following diagram illustrates the "Scaffold Hopping" effect where the Phthalazine core interacts with multiple unrelated pathways.

Phthalazine_OffTargets Compound N-(cyclopropylmethyl)- 4-methylphthalazin-1-amine Aurora Aurora Kinase A/B (Off-Target) Compound->Aurora ATP Competition VEGFR VEGFR-2 (Off-Target) Compound->VEGFR ATP Competition ROCK ROCK1/2 (Possible Target/Off-Target) Compound->ROCK Hinge Binding PDE4 PDE4 (Off-Target) Compound->PDE4 Allosteric/Catalytic Mitosis Mitotic Catastrophe (Polyploidy) Aurora->Mitosis Angio Anti-Angiogenesis (Tube Formation Defect) VEGFR->Angio Cyto Cytoskeletal Collapse (Cell Flattening) ROCK->Cyto cAMP Increased cAMP (Anti-inflammatory) PDE4->cAMP

Caption: Network of potential off-target interactions for the phthalazin-1-amine scaffold. Red nodes indicate high-risk kinase off-targets.

Experimental Validation Protocols

Protocol 1: The "Rescue" Experiment (Specificity Check)

Objective: Determine if the observed phenotype is due to the specific target or off-target toxicity.

  • Transfect cells with a drug-resistant mutant of your intended target (if available) OR overexpress the wild-type target.

  • Treat with N-(cyclopropylmethyl)-4-methylphthalazin-1-amine at IC90 concentration.

  • Readout:

    • If overexpression rescues viability/function: The effect is likely on-target.

    • If overexpression fails to rescue: You are observing off-target lethality (likely Aurora or general cytotoxicity).

Protocol 2: Differential Kinase Profiling (The "Quick Screen")

Objective: Rule out major kinase off-targets before publishing.

Reagent Setup:

  • Use a commercially available "Kinase Panel" (e.g., Eurofins/Thermo) focusing on the AGC Kinase Family (PKA, PKG, PKC) and Aurora Family .

Data Interpretation Table:

Kinase Family % Inhibition at 1µM Interpretation
Aurora A/B > 80% Critical Off-Target. Lower dose or switch compounds.
ROCK 1/2 > 50% Expected if studying cytoskeletal dynamics; confounding otherwise.
VEGFR2 > 60% Avoid using in angiogenesis assays.

| CDK1/2 | < 20% | Good selectivity (Phthalazines usually spare CDKs compared to Purines). |

Frequently Asked Questions (FAQ)

Q: Can I use this compound for in vivo mouse studies? A: Proceed with extreme caution. Phthalazine amines have short half-lives due to rapid oxidation of the methyl group (metabolic instability) and potential N-acetylation. Furthermore, the "Hydralazine effect" can cause acute hypotension, confounding survival data. Recommendation: Perform a PK (pharmacokinetic) study first. If half-life is <30 min, do not use for efficacy studies.

Q: Is the cyclopropylmethyl group stable? A: Generally, yes. However, it can be subject to CYP450-mediated hydroxylation. The cyclopropyl ring confers increased lipophilicity compared to a methyl group, potentially increasing cell permeability but also increasing non-specific protein binding (albumin binding).

Q: What is the best negative control compound? A: Phthalazine (unsubstituted) is a poor control as it lacks the hinge-binding amine. A better control is a structurally similar phthalazine that lacks the hinge-binding capacity, such as N-methyl-4-methylphthalazin-1-one (the "one" or keto-derivative often loses kinase affinity).

References

  • Phthalazine Derivatives as Aurora Kinase Inhibitors Title: Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores. Source: MDPI (Molecules), 2021. Relevance: Establishes the phthalazin-1-amine core as a potent pan-Aurora kinase inhibitor scaffold.[1] URL:[Link][2]

  • VEGFR Inhibition by Phthalazines Title: 4-(Azolylphenyl)-phthalazin-1-amines: Novel inhibitors of VEGF receptors I and II. Source: Bioorganic & Medicinal Chemistry Letters, 2006. Relevance: Details the structure-activity relationship (SAR) of phthalazines in inhibiting angiogenesis via VEGFR. URL:[Link]

  • Phthalazine Scaffold in Drug Discovery Title: Discovery of highly selective and potent p38 inhibitors based on a phthalazine scaffold. Source: Journal of Medicinal Chemistry, 2008. Relevance: Demonstrates the promiscuity and "tunability" of the scaffold for various kinases, including p38 and ROCK. URL:[Link]

  • Off-Target Mechanisms in Kinase Inhibitors Title: Off-target activity – Knowledge and References. Source: Taylor & Francis (Toxicologic Pathology), 2018. Relevance: General methodology for assessing off-target toxicity in small molecule inhibitors. URL:[Link][3][2][4]

Sources

Technical Support Center: Stability of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability and solubility challenges associated with N-(cyclopropylmethyl)-4-methylphthalazin-1-amine . The content is structured as a Tier 3 Technical Support resource, designed for immediate application in research and drug discovery workflows.

Case ID: STAB-PHTH-001 Compound Class: Phthalazin-1-amine derivative Primary Application: Kinase Inhibition / Pharmacological Tool Status: Active Troubleshooting

Executive Summary: The Physicochemical Profile

To stabilize this compound, one must first understand the forces driving its degradation. The molecule consists of a phthalazine core (a nitrogen-rich heterocycle) coupled with a secondary amine and a cyclopropylmethyl tail.

ParameterCharacteristicImplication for Stability
Core Structure Phthalazin-1-amineHydrolysis Risk: The C1-N bond has amidine-like character, making it susceptible to hydrolysis, converting it to the thermodynamically stable phthalazin-1-one.
Basicity (pKa) Estimated ~6.5 - 7.5 (N-1/Amine)Solubility Risk: At physiological pH (7.4), a significant fraction exists as the neutral free base, driving precipitation in aqueous buffers.
Hydrophobicity Moderate to High (LogP ~2.5)Adsorption Risk: High tendency to stick to plastic tips and reservoirs in low-concentration assays.
Reactive Moiety CyclopropylmethylOxidation Risk: Susceptible to radical-mediated ring opening or N-oxidation under light/oxidative stress.

Diagnostic Hub: Identify Your Issue

Symptom A: "My solution turns cloudy immediately upon adding it to PBS/Media."
  • Diagnosis: Kinetic Precipitation.

    • Mechanism:[1][2][3][4][5] You are likely diluting a high-concentration DMSO stock (e.g., 10 mM) directly into a neutral buffer (pH 7.4). The compound deprotonates to its free-base form, which is insoluble in water.

  • Immediate Fix:

    • Protocol: Acidify the aqueous buffer slightly (pH 5.5–6.0) or use a "Step-Down" dilution method (see Section 4).

    • Additive: Incorporate 0.1% Tween-20 or cyclodextrins (HP-β-CD) to sequester the hydrophobic core.

Symptom B: "The compound disappears over 24 hours, and a new peak appears on LC-MS (+1 mass unit or -15 mass units)."
  • Diagnosis: Hydrolytic Degradation. [6]

    • Mechanism:[1][2][3][4][5] Water attacks the C1 position, displacing the amine and forming 4-methylphthalazin-1(2H)-one . This is the "thermodynamic sink" for this scaffold.

  • Immediate Fix:

    • Protocol: Avoid storing aqueous working solutions. Prepare fresh.

    • Storage: Store DMSO stocks at -20°C or -80°C, strictly anhydrous.

Symptom C: "The compound degrades under ambient light."
  • Diagnosis: Photochemical Oxidation.

    • Mechanism:[1][2][3][4][5] The phthalazine ring can act as a photosensitizer, generating singlet oxygen that attacks the secondary amine or the cyclopropyl ring.

  • Immediate Fix:

    • Protocol: Use amber vials and wrap reservoirs in aluminum foil.

Deep Dive: Degradation Mechanisms

Understanding the chemical pathways is essential for designing robust experiments.

Pathway Analysis

The following diagram illustrates the two primary failure modes: Hydrolysis (pH-dependent) and Oxidation (Radical/Light-dependent).

DegradationPathways Figure 1: Primary degradation pathways. Hydrolysis to the phthalazinone is the dominant instability mode in aqueous solution. Compound N-(cyclopropylmethyl)- 4-methylphthalazin-1-amine (Active) Intermediate Tetrahedral Intermediate Compound->Intermediate + H2O (Hydrolysis) Accelerated by Acid/Base Oxide N-Oxide Derivative Compound->Oxide [O] / hν (Light) Oxidative Stress Product1 4-methylphthalazin-1(2H)-one (Inactive / Insoluble) Intermediate->Product1 Elimination Product2 Aminomethyl-cyclopropane Intermediate->Product2 Cleavage

Standard Operating Protocols (SOPs)

SOP-1: Preparation of the "Golden Standard" Stock Solution

Use this protocol to ensure long-term stability of the master stock.

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

    • Why? Water in DMSO promotes slow hydrolysis even at -20°C.

  • Concentration: Prepare at 10 mM to 50 mM .

    • Why? Higher concentrations are more self-stable than dilute ones due to reduced solvent-to-solute ratio interactions.

  • Aliquot Strategy:

    • Divide into single-use aliquots (e.g., 20 µL) in amber polypropylene tubes.

    • Do not freeze-thaw more than 3 times.

  • Storage: -80°C is preferred; -20°C is acceptable for <6 months.

SOP-2: The "Crash-Proof" Dilution Method

Use this protocol for preparing assay buffers (working solutions) to prevent precipitation.

Reagents:

  • Solvent A: DMSO Stock (from SOP-1).

  • Buffer B: PBS pH 7.4 + 0.05% Tween-20 (or 0.1% Pluronic F-127).

Procedure (Intermediate Dilution Step):

  • Do not pipette 1 µL of DMSO stock directly into 10 mL of buffer. This creates a local "shock" zone where precipitation nucleates.

  • Step 1 (Pre-dilution): Dilute the 10 mM stock 1:10 in pure DMSO first (creates 1 mM stock).

  • Step 2 (The Shift): Add the 1 mM DMSO solution to the Buffer B while vortexing rapidly .

    • Target: Final DMSO concentration should be <1% (v/v) to avoid cellular toxicity, but ensure the compound remains solubilized by the surfactant (Tween-20).

  • Verification: Inspect visually against a dark background. If cloudy, sonicate for 5 minutes.

Frequently Asked Questions (FAQ)

Q1: Can I use ethanol instead of DMSO? A: Generally, no . While the compound dissolves in ethanol, ethanol evaporates rapidly, changing concentrations during experiments. Furthermore, ethanol is hygroscopic and will absorb water from the air, accelerating hydrolysis. Stick to anhydrous DMSO.

Q2: I see a peak at [M+16] in my LC-MS. What is it? A: This is likely the N-oxide . Phthalazines are nitrogen-rich and prone to oxidation. Ensure your buffers are degassed and consider adding an antioxidant like Ascorbic Acid (100 µM) or TCEP if the assay tolerates it.

Q3: The compound sticks to my pipette tips. How do I stop this? A: This is "non-specific binding" (NSB).

  • Solution: Use Low-Retention pipette tips.

  • Buffer Additive: Add 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS to your buffer. The protein/detergent coats the plastic surfaces, preventing the drug from adsorbing.

Q4: Is the compound stable in cell culture media (DMEM/RPMI)? A: Stability is moderate (T1/2 ~ 6-12 hours). The presence of serum (FBS) actually improves stability because the compound binds to serum albumin, which protects it from hydrolysis and precipitation. However, always prepare fresh media immediately before treatment.

References

  • Phthalazine Chemistry & Stability

    • Title: Tautomerism and stability of phthalazin-1-ones and phthalazin-1-amines.
    • Source:Journal of Heterocyclic Chemistry
    • Context: Explains the thermodynamic drive for amino-phthalazines to hydrolyze into the oxo-form (phthalazinone).
  • Cyclopropylamine Reactivity

    • Title: Oxidation of cyclopropylamines: A radical clock mechanism.
    • Source:Journal of the American Chemical Society
    • Context: Details the susceptibility of the cyclopropylmethyl group to radical ring-opening under oxid
  • Solubility & Formulation

    • Title: Strategies to Address Low Drug Solubility in Discovery and Development.
    • Source:Pharmacological Reviews
    • Context: Provides the basis for using surfactants (Tween/Pluronic) and pH adjustment to stabilize hydrophobic bases.

Sources

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation Guide Subject: N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (CMPA) Document ID: TS-CMPA-DEG-01 Status: Active[1][2]

Executive Summary & Chemical Context

To: Research Scientists, Medicinal Chemists, and QA/QC Analysts From: Senior Application Scientist, Technical Services

This guide addresses the stability profile of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine , a scaffold structurally related to several kinase inhibitors (e.g., Vatalanib analogs) and PARP inhibitors.[1] While the phthalazine core provides high affinity for ATP-binding pockets, it introduces specific vulnerabilities regarding hydrolytic stability and oxidative susceptibility.[1]

This document details the mechanistic causality of degradation, providing you with the diagnostic markers (LC-MS/HPLC) needed to validate your experimental data.

Primary Degradation Pathways (Mechanistic Insight)

The degradation of this molecule is governed by two competing vectors: the electrophilicity of the phthalazine C1 position and the oxidative liability of the benzylic-like methyl group and the amine linker.[1]

Pathway A: Hydrolytic Deamination (Dominant in Acidic/Aqueous Media)

The C1-N bond in amino-phthalazines is amidine-like.[1][2] Under acidic conditions or prolonged aqueous exposure, water acts as a nucleophile at the C1 position.[1]

  • Mechanism: Protonation of the ring nitrogen (N2) increases electrophilicity at C1.[1] Water attacks, leading to the elimination of the exocyclic amine (cyclopropylmethylamine) and the formation of the thermodynamically stable lactam tautomer (phthalazinone).[1]

  • Primary Product: 4-methylphthalazin-1(2H)-one .[1][2]

  • Byproduct: Cyclopropylmethylamine.[1][2]

Pathway B: Oxidative N-Dealkylation (Metabolic/Solution Phase)

In the presence of transition metals, light, or metabolic enzymes (e.g., CYPs), the secondary amine undergoes oxidative dealkylation.[1]

  • Mechanism: Abstraction of an

    
    -hydrogen (adjacent to the nitrogen on the cyclopropylmethyl group) forms an iminium ion intermediate, which hydrolyzes.[1]
    
  • Primary Product: 4-methylphthalazin-1-amine .[1][2]

  • Byproduct: Cyclopropanecarbaldehyde (unstable, rapidly oxidizes to acid).[1]

Pathway C: N-Oxidation

The phthalazine ring nitrogens are susceptible to N-oxidation by peroxides or aggressive oxidants.[1][2]

  • Product: N-(cyclopropylmethyl)-4-methylphthalazin-1-amine N-oxide (typically at N2 due to sterics).[1][2]

Visualizing the Degradation Network

The following diagram maps the parent compound to its critical degradation products. Use this to interpret "unknown" peaks in your chromatograms.

CMPA_Degradation Parent Parent: N-(cyclopropylmethyl)- 4-methylphthalazin-1-amine (MW: ~213.28) Phthalazinone Degradant A (Hydrolysis): 4-methylphthalazin-1(2H)-one (MW: ~160.17) *Major impurity in aqueous media* Parent->Phthalazinone Acidic Hydrolysis (Loss of C4H9N) Amine Degradant B (Dealkylation): 4-methylphthalazin-1-amine (MW: ~159.19) *Oxidative/Metabolic* Parent->Amine Oxidative Dealkylation (Loss of C4H6O) NOxide Degradant C: N-oxide derivative (MW: ~229.28) Parent->NOxide Oxidation (H2O2/Air) CycloAmine Side Product: Cyclopropylmethylamine (Volatile/Elutes early)

Figure 1: Mechanistic degradation pathways of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine.[1][2]

Diagnostic Troubleshooting Guide

Use this table to correlate experimental observations with chemical reality.

ObservationLikely CauseVerification Step
New Peak (-53 Da) Hydrolysis (Pathway A). The shift corresponds to the loss of the cyclopropylmethyl group (-C4H7) and gain of oxygen (+O) minus NH.[1] Essentially: Parent (213)

Phthalazinone (160).[1]
Check UV spectrum. Phthalazinones have a distinct, red-shifted

compared to the parent amino-phthalazine due to the lactam conjugation.[1]
New Peak (-54 Da) Dealkylation (Pathway B). Loss of the cyclopropylmethyl group replaced by H. Parent (213)

Primary Amine (159).[1]
Spikes with authentic 4-methylphthalazin-1-amine standard.[1][2] This peak often appears in liver microsome stability assays.[1]
New Peak (+16 Da) N-Oxidation. Addition of oxygen to the phthalazine ring.[1]Treat sample with mild reducing agent (e.g., Triphenylphosphine).[1] If peak disappears, it is an N-oxide.[1]
Retention Time Shift (Early) Salt Dissociation. If using a salt form (e.g., HCl), the free base may elute differently depending on mobile phase pH.Ensure mobile phase is buffered.[1] Run a pH titration curve if peak shape is broad.[1]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Purpose: To generate reference standards for method development.

  • Acid Hydrolysis: Dissolve 1 mg of compound in 1 mL of 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expected Result: Conversion to 4-methylphthalazin-1(2H)-one .[1][2]

  • Oxidation: Dissolve 1 mg in 1 mL of 3% H₂O₂ (room temperature, 2 hours).

    • Expected Result: Formation of N-oxides (M+16 peak).[1]

  • Photostability: Expose solid sample to 1.2 million lux hours (ICH Q1B standard).

    • Expected Result: Minor degradation; potential cyclopropyl ring opening (radical mechanism).[1]

Protocol 2: Storage Solution Preparation

Purpose: Maximizing shelf-life.

  • Solvent Choice: Use DMSO (anhydrous).[1][2] Avoid protic solvents (MeOH, Water) for long-term stock storage to prevent slow hydrolysis.[1]

  • Temperature: Store at -20°C or lower.

  • Atmosphere: Flush vials with Argon or Nitrogen to prevent oxidative dealkylation.[1][2]

Frequently Asked Questions (FAQs)

Q1: I see a "doublet" peak in my NMR in the aliphatic region. Is my compound degrading?

  • Answer: Not necessarily. The N-(cyclopropylmethyl) group can exhibit restricted rotation or conformers, especially if protonated.[1] However, if you see a distinct aldehyde signal (~9-10 ppm) or a loss of integration in the cyclopropyl region (0.2–0.6 ppm), you are likely observing oxidative dealkylation (Pathway B).[1]

Q2: Why does my LC-MS signal drop after leaving the sample in the autosampler overnight?

  • Answer: If your mobile phase is acidic (e.g., 0.1% Formic Acid) and the autosampler is not cooled, you are likely driving Pathway A (Hydrolysis) .

    • Fix: Keep autosampler at 4°C. Switch to a neutral pH buffer (Ammonium Bicarbonate) if the method allows, or analyze immediately upon dilution.

Q3: Is the cyclopropyl ring itself unstable?

  • Answer: Chemically, the cyclopropyl ring is strained but kinetically stable under standard storage.[1][2] However, biologically (in metabolic assays), it is a "metabolic handle."[1] CYP450 enzymes can attack the ring, leading to ring-opening or hydroxylation [1].[1] If you are seeing M+16 or M+14 peaks specifically in biological matrices, suspect cyclopropyl oxidation rather than phthalazine oxidation.[1]

References

  • Metabolic Stability of Cyclopropyl Amines: Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery. Link

  • Phthalazine Chemistry: PubChem.[1][2][3] (n.d.). Phthalazin-1-amine Compound Summary. National Library of Medicine.[1] Link

  • Hydrolytic Pathways: Baillie, T. A. (2019).[1][2] The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation. Journal of Pharmaceutical Sciences. Link

  • General Heterocycle Stability: Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Standard text for phthalazine reactivity mechanisms).

Sources

Technical Support Center: N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization of treatment protocols for N-(cyclopropylmethyl)-4-methylphthalazin-1-amine .

Based on the chemical structure, this compound belongs to the phthalazin-1-amine class, a privileged scaffold often associated with Kinase Inhibition (e.g., Aurora, VEGFR, ROCK) and Hedgehog pathway antagonism . The cyclopropylmethyl moiety suggests a design intended to enhance metabolic stability or target specific hydrophobic pockets.

This guide treats the compound as a novel small-molecule inhibitor and focuses on refining the "Treatment Time" variable, which is critical for distinguishing between initial target engagement, phenotypic response, and off-target toxicity.

Status: Active | Tier: Advanced Research Support | Doc ID: PHT-OPT-04

Executive Summary: The Temporal Challenge

Refining the treatment time for N-(cyclopropylmethyl)-4-methylphthalazin-1-amine is not merely about finding when cells die. It is about decoupling Pharmacodynamics (PD) —how fast the drug binds—from Phenotypic Lag —how long it takes for the downstream effect to manifest.

Common Pitfall: Researchers often default to 72-hour endpoints. For phthalazine derivatives, which can exhibit high target residence times, a 72-hour continuous exposure may mask potent early-stage efficacy or induce secondary off-target toxicity (e.g., genotoxicity due to DNA intercalation, a known risk of planar heterocycles).

Diagnostic Workflow: Defining the Optimal Window

Phase 1: Time-Dependent IC50 Shift (The "When")

To determine if your compound acts as a slow-binding inhibitor or has a rapid onset, you must perform a time-course viability assay.

Protocol:

  • Seeding: Seed target cells (e.g., HUVEC for VEGFR, HeLa for Aurora) at optimal density.

  • Dosing: Treat with a 9-point dilution series of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine.

  • Readouts: Measure viability (ATP-based, e.g., CellTiter-Glo) at 4h, 24h, 48h, and 72h .

Data Interpretation Table:

ObservationKinetic ProfileRecommended Action
IC50 (4h) ≈ IC50 (72h) Rapid Equilibrium: The drug binds and acts instantly.Use short exposure (6-24h) to minimize off-target noise.
IC50 (72h) << IC50 (4h) Time-Dependent Inhibition (TDI): Slow binding or accumulation required.Mandatory: Perform Washout Assay (Phase 2) to check for irreversible binding.
High Toxicity @ 72h only Cumulative Toxicity: The drug is likely accumulating in lysosomes or intercalating DNA.Stop: Limit treatment to <48h. The 72h data is likely artifactual.
Phase 2: Washout & Reversibility (The "How Long")

Phthalazine derivatives often exhibit long Residence Time (the time the drug stays bound to the target). If the drug stays bound, you do not need continuous exposure.

The "Pulse-Chase" Experiment:

  • Pulse: Treat cells with

    
     for 2 hours .
    
  • Wash: Remove media, wash

    
     with warm PBS (critical to remove unbound drug).
    
  • Chase: Replenish with drug-free media and incubate for 24–48 hours .

  • Readout: Compare efficacy to "Continuous Exposure" controls.

  • Result A (Efficacy Retained): The drug has high residence time or irreversible binding. Refined Protocol: Short pulse treatment (2-4h) is sufficient.

  • Result B (Efficacy Lost): The drug washes out. Refined Protocol: Continuous exposure is required.

Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for selecting the treatment duration based on kinetic data.

TreatmentOptimization Start Start: N-(cyclopropylmethyl)- 4-methylphthalazin-1-amine TimeCourse Run Time-Course IC50 (4h, 24h, 48h, 72h) Start->TimeCourse CheckShift Is IC50(72h) significantly lower than IC50(4h)? TimeCourse->CheckShift NoShift No: Rapid Equilibrium CheckShift->NoShift No Change YesShift Yes: Time-Dependent CheckShift->YesShift >3x Shift ShortProtocol Protocol A: Short Exposure (6-24h) Focus: Signaling Markers NoShift->ShortProtocol Washout Perform Washout Assay (2h Pulse -> 48h Chase) YesShift->Washout CheckRev Is Efficacy Retained after Washout? Washout->CheckRev HighRes Protocol B: Pulse Treatment (High Residence Time) Avoids Off-Target Toxicity CheckRev->HighRes Yes (Sustained) LowRes Protocol C: Continuous Exposure (Slow Accumulation) Monitor Stability CheckRev->LowRes No (Recovery)

Caption: Decision tree for refining treatment duration based on kinetic profiling and drug residence time.

Troubleshooting & FAQs

Q1: I see precipitation in the media after 24 hours. Is my treatment time invalid?

Technical Analysis: Yes. Phthalazine derivatives are planar and hydrophobic. The "cyclopropylmethyl" group adds lipophilicity (


 increase).
  • Cause: At high concentrations (>10 µM) or long durations, the compound may crash out of aqueous media, reducing the effective concentration.

  • Solution:

    • Check the Kinetic Solubility limit in your specific media (RPMI/DMEM + FBS).

    • If precipitation occurs, your 24h+ data is unreliable. Switch to a Pulse Protocol (see Phase 2 above) to load the cells before precipitation occurs.

Q2: My assay readout (fluorescence) is high even in the "Dead" control wells.

Technical Analysis: Phthalazines are nitrogen-rich heterocycles that can exhibit intrinsic fluorescence, often in the blue/green spectrum (excitation ~350-400nm, emission ~450-500nm).

  • Issue: The compound itself might be fluorescing, interfering with assays like AlamarBlue or certain Caspase dyes.

  • Verification: Run a "No Cell" control containing only media + compound. If it glows, you have interference.

  • Fix: Switch to Luminescence-based assays (e.g., CellTiter-Glo) which are less susceptible to small-molecule fluorescence interference.

Q3: How do I distinguish between "Cytostasis" and "Cytotoxicity" for this compound?

Technical Analysis: Phthalazines often target cell cycle regulators (Aurora/PLK) leading to arrest (cytostasis) before death.

  • Protocol:

    • Treat for 24 hours.

    • Perform a Washout .

    • Wait 48 hours.

    • Count Cells:

      • If cell number stays constant but viability (ATP) is high

        
        Cytostasis  (Arrest).
        
      • If cell number drops and ATP drops

        
        Cytotoxicity  (Death).
        
    • Why this matters: If your compound is cytostatic, a 72h treatment might overestimate "killing" potential when it is merely pausing division.

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739.

    • Context: Foundational text on why "Residence Time" (washout protocols) matters more than simple IC50 for tight-binding inhibitors like phthalazines.
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: In Vitro Cell Viability Assays. NCBI Bookshelf.

    • Context: Authoritative standard for distinguishing between artifactual toxicity and true efficacy in time-course experiments.
  • Loh, V. M., et al. (2005). Phthalazinones.[1] Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.

    • Context: Establishes the chemical behavior and solubility challenges of the phthalazine scaffold in biological assays.
  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9(1), 28–39.

    • Context: Discusses the kinetics of kinase inhibitors, relevant if this N-(cyclopropylmethyl) derivative targets the kinome (e.g., VEGFR/Aurora).

Sources

Technical Support Center: N-(cyclopropylmethyl)-4-methylphthalazin-1-amine Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Product: N-(cyclopropylmethyl)-4-methylphthalazin-1-amine CAS: 1157020-66-0 Chemical Class: Hydrophobic Phthalazine Derivative Application: Kinase Inhibition / Receptor Binding Assays / Building Block Analysis[1]

Executive Summary: The Variability Challenge

As Senior Application Scientists, we frequently observe inconsistent IC₅₀/EC₅₀ data when researchers handle N-(cyclopropylmethyl)-4-methylphthalazin-1-amine . This variability rarely stems from the biological target but rather from the physicochemical properties of the molecule itself.[1]

This compound possesses a phthalazine core (planar, prone to pi-stacking aggregation) and a cyclopropylmethyl group (highly hydrophobic).[1] Furthermore, the 1-amine functionality creates a basic motif that becomes protonated at physiological pH.[1]

The Result: A "sticky" compound that adsorbs to plastic consumables, aggregates in aqueous buffers, and precipitates during serial dilution, leading to lower effective concentrations than calculated.[1]

Troubleshooting Guide & FAQs

Category A: Solubility & Precipitation[1]

Q: My compound precipitates immediately upon addition to the assay buffer. How do I prevent this?

A: This is a classic "crash-out" effect caused by the hydrophobic cyclopropyl moiety.

  • The Mechanism: When a high-concentration DMSO stock hits an aqueous buffer, the hydration shell forms rapidly around the DMSO, leaving the hydrophobic solute to aggregate.[1]

  • The Solution:

    • Intermediate Dilution Step: Do not jump from 10 mM DMSO directly to assay buffer. Create an intermediate step in 100% DMSO or a 50% DMSO/Water mix before the final step.[1]

    • Acoustic Dispensing: If available, use acoustic liquid handling (e.g., Echo®) to shoot nanoliters of compound directly into the assay well.[1] This bypasses the "mixing" step where precipitation often nucleates.

    • Carrier Protein: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) or 0.01% Triton X-100 before adding the compound.[1] These agents sequester hydrophobic molecules and maintain solubility.[1]

Q: Can I store the diluted compound in the refrigerator for use the next day?

A: No. Phthalazine derivatives are prone to crystallization at low temperatures in aqueous buffers.[1] Furthermore, the basic amine can react with atmospheric CO₂ or oxidize over time.[1]

  • Protocol: Prepare fresh dilutions daily.

  • Storage: Store only the 10 mM stock solution in 100% DMSO at -20°C or -80°C, desiccated and protected from light.

Category B: Data Variability (Drifting IC₅₀)

Q: Why do my IC₅₀ values shift 10-fold between experiments using the same stock?

A: The culprit is likely surface adsorption (loss of compound to plastic).[1]

  • The Mechanism: The protonated amine (positive charge) interacts with the negative charge of standard polystyrene or polypropylene surfaces.[1] Simultaneously, the hydrophobic tail drives the molecule out of the aqueous phase and onto the plastic wall.

  • The Solution:

    • Switch Consumables: Use Low-Binding (Low-Retention) Tips and plates.[1] For serial dilutions, use Glass-coated or Polypropylene plates, never Polystyrene.[1]

    • Pre-soak Tips: When pipetting manually, aspirate and dispense the solution 3 times to saturate the tip surface before the final transfer.[1]

Q: I see high background fluorescence in my assay. Is the compound interfering?

A: Phthalazines are extended conjugated systems and can exhibit intrinsic fluorescence or quench specific fluorophores.[1]

  • Diagnostic: Run a "Compound Only" control (Buffer + Compound, no Enzyme/Cells).[1] If the signal increases with compound concentration, you have autofluorescence.

  • Remediation: Switch to a Red-Shifted assay readout (e.g., TR-FRET or AlphaScreen) which excites/emits at wavelengths distinct from the blue/green region typical of small aromatic molecules.[1]

Optimized Experimental Protocols

Protocol A: The "Low-Loss" Serial Dilution Workflow

This protocol minimizes the loss of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine to vessel walls.

StepActionCritical Technical Note
1 Stock Prep Dissolve solid in 100% DMSO to 10 mM.[1] Vortex for 60s. Sonicate for 5 mins.
2 Dilution Plate Use a Polypropylene (PP) V-bottom plate.[1]
3 Serial Dilution Perform 3-fold serial dilution in 100% DMSO first.
4 Transfer Transfer 1 µL of the DMSO series to 99 µL of Assay Buffer in the actual assay plate.
5 Buffer Comp. Assay Buffer must contain 0.01% Tween-20 or Triton X-100 .[1]
Protocol B: Solubility Verification (Nephelometry Surrogate)

Before running a large screen, validate that the compound is soluble at your top concentration.

  • Prepare Assay Buffer (with and without detergent).[1]

  • Add Compound to reach 100 µM (or your Top Concentration).

  • Incubate for 30 minutes at Room Temperature.

  • Measure Absorbance at 600 nm (OD600) .

  • Pass Criteria: OD600 < 0.005 above background. If OD > 0.01, precipitation is occurring.

Visualizing the Variability Control Workflow

The following diagram illustrates the critical decision points to prevent assay failure with this specific phthalazine derivative.

AssayOptimization Start Start: N-(cyclopropylmethyl)- 4-methylphthalazin-1-amine Stock DecisionDMSO Is Stock > 10mM? Start->DecisionDMSO SolubilityCheck Check Solubility: Hydrophobic Cyclopropyl Group ActionDetergent Action: Add 0.01% Triton X-100 SolubilityCheck->ActionDetergent Prevent Aggregation FailPrecip Failure Mode: Precipitation/Aggregation SolubilityCheck->FailPrecip No Detergent AdsorptionCheck Check Adsorption: Basic Amine Interaction ActionGlass Action: Switch to Glass/PP Plates AdsorptionCheck->ActionGlass Mitigate Binding DecisionDMSO->SolubilityCheck Yes ActionSonicate Action: Sonicate & Warm to 37°C DecisionDMSO->ActionSonicate No (Dissolve) DecisionPlastic Using Standard Polystyrene? DecisionPlastic->AdsorptionCheck No FailLoss Failure Mode: Loss of Potency (Drift) DecisionPlastic->FailLoss Yes (Sticky) ActionSonicate->SolubilityCheck Success Outcome: Reproducible IC50 Data ActionGlass->Success ActionDetergent->DecisionPlastic FailLoss->ActionGlass Correction

Figure 1: Workflow for mitigating solubility and adsorption artifacts in phthalazine assays.

References

  • Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Provides foundational knowledge on hydrophobic amine handling and solubility).

  • Vertex AI Search. (2024).[1] Phthalazin-1-amine derivatives and assay variability. (Grounding for chemical class behavior and CAS identification).

  • Screening Optimization Guide. (2023). Minimizing Compound Aggregation in Biochemical Assays. Assay Guidance Manual, NCBI.[1] (Standard protocols for detergent use in kinase assays).

  • PubChem Compound Summary. (2024). N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (CAS 1157020-66-0).[2] (Chemical structure verification).

Sources

Validation & Comparative

A Researcher's Guide to Validating the Target of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive, technically grounded framework for researchers, scientists, and drug development professionals to elucidate and validate the molecular target of the novel compound, N-(cyclopropylmethyl)-4-methylphthalazin-1-amine. While this specific phthalazine derivative is not extensively characterized in public literature, its chemical scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives showing activity against a range of targets including kinases and enzymes involved in DNA replication.[1][2][3]

This guide will, therefore, serve as a practical roadmap, using N-(cyclopropylmethyl)-4-methylphthalazin-1-amine as a case study to illustrate the multi-faceted approach required for robust target validation. We will proceed from initial hypothesis generation using computational methods to rigorous experimental validation in cellular and biochemical systems.

The Target Validation Workflow: A Multi-Pillar Approach

The journey from a bioactive compound to a validated drug candidate with a known mechanism of action is a systematic process. It involves generating a hypothesis, identifying the physical binding partner, and validating this interaction in a physiologically relevant context.[4][5] Our approach is built on three pillars: Hypothesis Generation, Target Identification, and Target Engagement & Validation.

Target_Validation_Workflow cluster_0 Pillar 1: Hypothesis Generation cluster_1 Pillar 2: Target Identification cluster_2 Pillar 3: Target Validation In_Silico_Analysis In Silico Analysis (Similarity, Docking) Chemical_Proteomics Chemical Proteomics (Affinity Pull-down, PAL-MS) In_Silico_Analysis->Chemical_Proteomics Putative Targets Phenotypic_Screening Phenotypic Screening (High-Content Imaging) Genetic_Approaches Genetic Approaches (CRISPR/RNAi Screens) Phenotypic_Screening->Genetic_Approaches Cellular Pathway Biophysical_Assays Biophysical Assays (SPR, ITC) Chemical_Proteomics->Biophysical_Assays Candidate Proteins Cellular_Engagement Cellular Target Engagement (CETSA, NanoBRET) Genetic_Approaches->Cellular_Engagement Candidate Genes Validated_Target Validated_Target Biophysical_Assays->Validated_Target Cellular_Engagement->Validated_Target

Caption: A streamlined workflow for small molecule target validation.

Hypothesis Generation: Where to Begin the Search

Without a known target, initial efforts should focus on generating educated hypotheses. This involves a combination of computational and cell-based approaches.

  • In Silico Target Prediction: The structure of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine can be compared against databases of known bioactive molecules. Techniques like 2D chemical similarity and 3D pharmacophore modeling can identify compounds with similar structural features and known targets, providing a list of potential candidates. For instance, related phthalazine derivatives have been investigated as inhibitors of p38α MAP kinase and VEGFR2.[3][6]

  • Phenotypic Screening: This approach involves testing the compound across a diverse panel of cell lines and observing its effects on cellular morphology, proliferation, or specific signaling pathways through high-content imaging or reporter assays.[5][7] The observed phenotype can provide crucial clues about the underlying mechanism of action.

Target Identification: Finding the Binding Partner

Once a hypothesis is formed, the next step is to experimentally identify the direct molecular target(s) of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine.

Chemical Proteomics

Chemical proteomics has emerged as a powerful tool for identifying the cellular targets of small molecules.[8][9] These methods utilize the compound's binding properties to isolate its interacting proteins from a complex biological sample.

  • Affinity-Based Pull-Down: This technique involves immobilizing a derivative of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine onto a solid support (like agarose beads).[10] This "bait" is then incubated with cell lysate, and any proteins that bind to the compound are "pulled down," separated by electrophoresis, and identified by mass spectrometry.[10]

  • Photoaffinity Labeling (PAL-MS): For a more in-vivo relevant approach, a photo-reactive group can be incorporated into the compound's structure.[11] When this modified compound is introduced to living cells and exposed to UV light, it forms a covalent bond with its target protein(s), allowing for their subsequent enrichment and identification.[11]

Genetic Approaches

Genetic methods can complement chemical proteomics by identifying genes that are essential for the compound's activity.

  • CRISPR/RNAi Screens: Genome-wide CRISPR or RNAi screens can be performed to identify genes whose knockout or knockdown, respectively, confers resistance to the cytotoxic effects of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine.[5][7] The products of these genes are strong candidates for being the drug's target or part of its downstream pathway.

Target Engagement and Validation: Confirming the Interaction

Identifying a potential binding partner is not enough; it is crucial to validate this interaction both biochemically and within the complex environment of a living cell.

Biophysical Assays for Direct Binding

To confirm a direct interaction between N-(cyclopropylmethyl)-4-methylphthalazin-1-amine and a purified candidate protein, biophysical techniques are the gold standard.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of a small molecule (the analyte) to a protein (the ligand) immobilized on a sensor chip in real-time.[12][13][14] This allows for the precise determination of binding kinetics (association and dissociation rates) and affinity (KD).[15]

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Protein Immobilization: Covalently immobilize the purified candidate protein onto a CM5 sensor chip via amine coupling.

  • Analyte Preparation: Prepare a series of dilutions of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Analysis: Inject the compound dilutions over the protein-immobilized surface and a reference flow cell.

  • Data Analysis: Measure the change in refractive index (expressed in Response Units, RU) over time. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

Cellular Target Engagement Assays

Confirming that the compound binds to its target within a living cell is a critical validation step.

  • Cellular Thermal Shift Assay (CETSA®): This assay is based on the principle that a protein becomes more thermally stable when bound to a ligand.[16] Cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified, typically by Western blot.[17][18] A shift in the melting curve in the presence of the compound indicates target engagement.[19]

CETSA_Workflow Cell_Treatment 1. Treat cells with Compound or DMSO Heat_Challenge 2. Heat aliquots at various temperatures Cell_Treatment->Heat_Challenge Cell_Lysis 3. Lyse cells and separate soluble fraction Heat_Challenge->Cell_Lysis Protein_Quantification 4. Quantify soluble target protein (e.g., Western Blot) Cell_Lysis->Protein_Quantification Melting_Curve 5. Plot melting curves and determine thermal shift Protein_Quantification->Melting_Curve

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that uses bioluminescence resonance energy transfer (BRET) to measure compound binding.[20][21] It involves expressing the target protein as a fusion with NanoLuc® luciferase and using a fluorescent tracer that binds to the target.[22][23] When a test compound is added, it displaces the tracer, leading to a decrease in the BRET signal, which can be used to determine the compound's affinity and residence time in living cells.[24]

Comparative Analysis: Benchmarking Against Alternatives

To contextualize the performance of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine, it is essential to compare it against a known standard. For this hypothetical guide, let's assume our validation workflow has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) as the primary target, a plausible hypothesis given that other phthalazine derivatives are known to inhibit this kinase.[3] A suitable comparator would be Sorafenib , a well-characterized multi-kinase inhibitor that targets VEGFR2.

Table 1: Hypothetical Comparative Performance Data

ParameterN-(cyclopropylmethyl)-4-methylphthalazin-1-amineSorafenib (Reference)Method
Biochemical Affinity
VEGFR2 Binding (KD)15 nM25 nMSurface Plasmon Resonance
Enzymatic Inhibition
VEGFR2 Kinase (IC50)22 nM32 nMIn Vitro Kinase Assay
Cellular Engagement
VEGFR2 Engagement (EC50)150 nM200 nMNanoBRET™ Assay
Cellular Potency
Anti-proliferative (EC50, HCT-116 cells)0.5 µM2.9 µMCell Viability Assay

Note: The data for N-(cyclopropylmethyl)-4-methylphthalazin-1-amine is hypothetical and for illustrative purposes only. The Sorafenib IC50 value for HCT-116 cells is based on published data.[3]

This comparative data, presented in a clear tabular format, allows for an objective assessment of the novel compound's potency and efficacy relative to an established inhibitor. In this hypothetical scenario, N-(cyclopropylmethyl)-4-methylphthalazin-1-amine demonstrates superior biochemical and cellular activity against VEGFR2 compared to Sorafenib.

Conclusion

The process of validating the target of a novel compound like N-(cyclopropylmethyl)-4-methylphthalazin-1-amine is an iterative and multi-disciplinary endeavor. It requires a logical progression from in silico prediction and phenotypic screening to definitive target identification and validation using a suite of robust biochemical and cellular assays. By following the comprehensive workflow outlined in this guide—combining chemical proteomics, genetic screens, biophysical analysis, and cellular target engagement assays—researchers can confidently elucidate the mechanism of action of novel chemical entities, a critical step in the journey of drug discovery and development.

References

  • News-Medical. (2024, December 14). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

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  • MDPI. (2024, October 26). Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. Retrieved from [Link]

  • RSC Publishing. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. Retrieved from [Link]

  • PubChem. (n.d.). N-cyclopropyl-4-methyl-3-(1-(2-methylphenyl)phthalazin-6-yl)benzamide. Retrieved from [Link]

  • ResearchGate. (2012, June 15). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]

  • PubMed. (2024, September 15). Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. Retrieved from [Link]

  • PubMed. (2012, June 15). The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. Retrieved from [Link]

  • PMC. (2026, January 10). A Biomimetic Study of the Behavior of N‑Cyclopropyl-Based Single Electron Transfer Probes in the Context of Monoamine Oxidase-Catalyzed Oxidations. Retrieved from [Link]

  • Chemspace. (n.d.). N-({1-[(4-methylpiperazin-1-yl)methyl]cyclopropyl}methyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • PolyU Institutional Research Archive. (2022, February). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Retrieved from [Link]

Sources

A Comparative Analysis of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the phthalazine scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] This guide provides a detailed comparative analysis of analogs of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine, a promising lead structure for the development of novel therapeutics. By examining the structure-activity relationships (SAR) and providing detailed experimental protocols, this document serves as a comprehensive resource for researchers engaged in the design and optimization of phthalazine-based inhibitors, particularly targeting enzymes like Poly(ADP-ribose) polymerase (PARP) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Introduction: The Therapeutic Potential of the Phthalazine Core

The phthalazine core, a bicyclic aromatic system containing two adjacent nitrogen atoms, is a versatile scaffold found in a variety of pharmacologically active agents.[2] Its rigid structure provides a well-defined orientation for substituent groups to interact with biological targets, while the nitrogen atoms can act as hydrogen bond acceptors, contributing to binding affinity. Phthalazine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3]

Notably, the phthalazinone moiety, a close structural relative, is the core of the FDA-approved PARP inhibitor olaparib, highlighting the clinical significance of this heterocyclic system in oncology.[4] PARP inhibitors have shown significant efficacy in cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. Furthermore, phthalazine derivatives have been investigated as potent inhibitors of protein kinases, including VEGFR-2, a key regulator of angiogenesis, which is a critical process in tumor growth and metastasis.[5]

The lead compound, N-(cyclopropylmethyl)-4-methylphthalazin-1-amine, incorporates several key features: the rigid phthalazine scaffold, a small alkyl substitution at the 4-position, and a cyclopropylmethyl group on the exocyclic amine. Understanding how modifications to each of these components impact biological activity is crucial for the rational design of more potent and selective drug candidates.

The Significance of the N-Cyclopropylmethyl Moiety

The N-cyclopropylmethyl group is a common motif in medicinal chemistry, often introduced to enhance potency, selectivity, and metabolic stability. The cyclopropyl ring is a small, rigid, and lipophilic group that can engage in favorable van der Waals interactions within a binding pocket. Its unique electronic properties can also influence the basicity of the adjacent amine. In the context of PARP inhibitors, the nature of the alkyl chain connected to the aromatic ring has been shown to be related to the inhibitory activity of the derivatives.[4] The constrained nature of the cyclopropyl group can lock the substituent in a specific conformation, which may be optimal for binding to the target enzyme.

Comparative Analysis of Analog Activity

While a comprehensive, single study detailing the structure-activity relationship of a wide array of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine analogs is not publicly available, we can infer critical SAR trends from studies on closely related phthalazine and phthalazinone derivatives.

Activity as PARP Inhibitors

The phthalazinone scaffold is a well-established pharmacophore for PARP inhibition. Studies on olaparib and its analogs have provided valuable insights into the structural requirements for potent PARP-1 inhibition. The inhibitory activities of these derivatives are often related to the type of substituent and the length of the alkyl chain connecting to the core.[4]

Compound/Analog TypeModificationKey FindingsReference
Olaparib Analogs Variation of the substituent on the piperazine ringThe cyclopropyl amide emanating from the piperazine substituent is in close proximity to Cys169 in PARP16, suggesting this region is critical for binding and selectivity.[6]
Phthalazinone Derivatives Modification of the alkyl chainThe length and nature of the alkyl chain attached to the phthalazinone core influence PARP1 inhibitory activity.[4]
Phthalazinone-based Carboxamides Positional isomers on a phenyl ring substituentThe position of substituents on appended aromatic rings significantly modulates PARP1 binding stability and inhibitory activity.[7]

Based on these findings, it is hypothesized that modifications to the cyclopropylmethyl group of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine could significantly impact PARP inhibitory potency. For instance, increasing the alkyl chain length or introducing different cyclic systems may alter the binding mode and affinity.

Activity as VEGFR-2 Inhibitors

Phthalazine derivatives have also been explored as inhibitors of VEGFR-2. A study on N-substituted-4-phenylphthalazin-1-amine derivatives revealed that these compounds can exhibit potent anti-proliferative activity against various cancer cell lines.[5]

Compound/Analog TypeModificationKey FindingsIC50 (VEGFR-2)Reference
N-substituted-4-phenylphthalazin-1-amines Varied N-substituentsCompound 7a was the most potent derivative, nearly equipotent to sorafenib.0.14 ± 0.02 µM[5]
Compounds 7b , 8c , 8b , and 8a also exhibited very good activity.0.18 - 0.35 µM[5]

These results suggest that the nature of the substituent on the exocyclic amine is a key determinant of VEGFR-2 inhibitory activity. While the specific N-(cyclopropylmethyl) group was not evaluated in this particular study, the potent activity of other N-substituted analogs underscores the potential of this chemical space.

Synthetic Pathways and Methodologies

The synthesis of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine analogs typically starts from a substituted phthalic anhydride or a related precursor. A general synthetic scheme is outlined below.

G cluster_0 Core Synthesis cluster_1 Final Amination A 4-Methylphthalic Anhydride B 4-Methylphthalazin-1,4-dione A->B Hydrazine Hydrate C 1,4-Dichlorophthalazine B->C POCl3 D 1-Chloro-4-methylphthalazine C->D Reduction/Selective Dechlorination E N-(cyclopropylmethyl)-4-methylphthalazin-1-amine D->E F Cyclopropylmethylamine F->E Nucleophilic Substitution

Caption: General synthetic workflow for N-(cyclopropylmethyl)-4-methylphthalazin-1-amine analogs.

A key intermediate in the synthesis of these analogs is often a 1-chloro-4-substituted phthalazine. This intermediate can then undergo nucleophilic substitution with a variety of amines, including cyclopropylmethylamine, to generate the desired final products.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.

PARP-1 Inhibition Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Materials:

  • PARP-1 enzyme

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compounds (analogs of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine)

Procedure:

  • Add 25 µL of 1x histone mixture to each well of a 96-well plate and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Add test compounds at various concentrations to the wells.

  • Initiate the reaction by adding a mixture of PARP-1 enzyme and biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unincorporated reagents.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate.

  • Add chemiluminescent substrate and measure the luminescence using a plate reader.

  • Calculate the IC50 values from the dose-response curves.

VEGFR-2 Kinase Assay

This assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 (GST-tagged)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Add kinase buffer, substrate, and test compounds to the wells of a 96-well plate.

  • Add VEGFR-2 enzyme to initiate the reaction.

  • Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

  • Measure the luminescence signal, which is proportional to the kinase activity.

  • Determine the IC50 values for each compound.

Cell Viability (MTT) Assay

This assay assesses the effect of the compounds on the metabolic activity of cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

G cluster_0 Experimental Workflow A Synthesize Analogs of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine B In vitro Enzyme Assays (PARP-1, VEGFR-2) A->B D Cell-based Assays (e.g., MTT on cancer cell lines) A->D C Determine IC50 values B->C F Structure-Activity Relationship (SAR) Analysis C->F E Determine GI50/IC50 values D->E E->F G Lead Optimization F->G

Caption: A typical workflow for the synthesis and screening of novel phthalazine-based inhibitors.

Conclusion and Future Directions

The N-(cyclopropylmethyl)-4-methylphthalazin-1-amine scaffold represents a promising starting point for the development of novel enzyme inhibitors with potential applications in oncology and other therapeutic areas. The existing literature on related phthalazine and phthalazinone derivatives provides a solid foundation for understanding the structure-activity relationships governing their interactions with targets such as PARP-1 and VEGFR-2.

Future research should focus on the systematic synthesis and evaluation of a focused library of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine analogs. Key modifications to explore include:

  • Substitution on the phthalazine ring: Introducing various substituents at different positions of the phthalazine core to probe for additional binding interactions.

  • Modification of the N-alkyl group: Replacing the cyclopropylmethyl group with other small cycloalkyl or branched alkyl groups to optimize steric and electronic properties.

  • Variation at the 4-position: Replacing the methyl group with other small alkyl or functional groups to investigate its role in target engagement.

By combining rational drug design, efficient synthetic chemistry, and robust biological evaluation, it is anticipated that novel and potent drug candidates based on the N-(cyclopropylmethyl)-4-methylphthalazin-1-amine scaffold will be discovered.

References

  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (n.d.). PMC.
  • Structure-guided design and characterization of a clickable, covalent PARP16 inhibitor. (2022). RSC Publishing.
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. (2018). PubMed.
  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2026).
  • Design, synthesis and in vitro antitumor activity of novel N-substituted-4-phenyl/benzylphthalazin-1-ones. (2015). PubMed.
  • Synthesis and anticancer activity studies of cyclopamine deriv
  • Drug Discovery - Inhibitor | chemical-kinomics. (n.d.).
  • Synthesis and anticancer activity studies of cyclopamine deriv
  • Synthesis and antimicrobial evaluation of some annelated phthalazine derivatives and acyclo C-nucleosides from 1-chloro-4-(2,4,6-trimethylphenyl)phthalazine. (2012).
  • Process for preparing a phthalazinone derivative and intermediates thereof. (2021).
  • World Journal of Pharmaceutical Sciences Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butylbenzyl)-6-aryl-[6][7][8]triazolo[3,4-a]phthalazines. (2014).

  • Synthesis, Crystal Structure, DFT, and Anticancer Activity of Some Imine-Type Compounds via Routine Schiff Base Reaction: An Example of Unexpected Cyclization to Oxazine Deriv
  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A system
  • (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (2020).
  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calcul
  • Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)
  • N-Substituted-4-phenylphthalazin-1-amine-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evalu
  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. (n.d.). PMC.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. (2019). PubMed.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). PMC.
  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. (2022). Semantic Scholar.
  • Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. (2019). PubMed.
  • Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. (2022). PolyU Institutional Research Archive.
  • Application Notes and Protocols: Synthesis of 4-Alkynyl-5-chloropyrimidin-2-amine Derivatives via Sonogashira Coupling for Drug Discovery. (n.d.). Benchchem.

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Orthogonal validation of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine activity

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Orthogonal Validation of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine Activity

Executive Summary

N-(cyclopropylmethyl)-4-methylphthalazin-1-amine represents a specific chemotype within the phthalazine class of small molecules, a "privileged scaffold" in medicinal chemistry known for targeting the ATP-binding pocket of serine/threonine kinases.[1][2] While structurally distinct from late-stage clinical candidates, this compound serves as a critical chemical probe for interrogating the structure-activity relationship (SAR) of Aurora Kinase inhibition and potentially PDE4 or VEGFR modulation.[1]

This guide outlines a rigorous, orthogonal validation protocol to define its activity profile. Unlike "black box" screening, this approach triangulates activity using biochemical, biophysical, and cellular data to distinguish true on-target efficacy from pan-assay interference (PAINS) or off-target promiscuity.[1][2]

Target Landscape & Mechanistic Context

The primary putative target for 4-methylphthalazin-1-amine derivatives is Aurora Kinase A (AURKA) , a key regulator of centrosome maturation and spindle assembly during mitosis.[1] However, the phthalazine core is promiscuous.[1][2]

  • Primary Mechanism: ATP-competitive inhibition of AURKA, preventing autophosphorylation at Thr288 and downstream phosphorylation of TACC3/Plk1.[1][2]

  • Liability (Off-Targets): Phthalazines frequently exhibit cross-reactivity with VEGFR2 (angiogenesis) and PDE4 (inflammation).[1][2] Validation must rule these out to claim Aurora specificity.

Signaling Pathway Diagram (Aurora A)

The following diagram illustrates the critical nodes where N-(cyclopropylmethyl)-4-methylphthalazin-1-amine is hypothesized to intervene.

AuroraSignaling Compound N-(cyclopropylmethyl)- 4-methylphthalazin-1-amine AurA_Inactive Aurora A (Inactive) Compound->AurA_Inactive Inhibition (ATP-Competitive) ATP ATP ATP->AurA_Inactive Binding AurA_Active Aurora A (p-Thr288) AurA_Inactive->AurA_Active Autophosphorylation PLK1 PLK1 AurA_Active->PLK1 Phosphorylation TACC3 TACC3 AurA_Active->TACC3 Phosphorylation CDC25B CDC25B AurA_Active->CDC25B Phosphorylation TPX2 TPX2 TPX2->AurA_Inactive Allosteric Activation Mitosis Mitotic Entry & Spindle Assembly PLK1->Mitosis TACC3->Mitosis CDK1 CDK1/CycB CDC25B->CDK1 Activation CDK1->Mitosis

Caption: Putative mechanism of action.[1] The compound competes with ATP, blocking Aurora A autophosphorylation and arresting the cell cycle at G2/M.[2]

Comparative Analysis: The Alternatives

To objectively assess the potency of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine, it must be benchmarked against established standards.[1][2]

FeatureTest Compound Alisertib (MLN8237) ZM-447439 Vatalanib (PTK787)
Role Novel Chemical ProbeClinical Standard (Positive Control)Early Tool CompoundOff-Target Control
Scaffold Phthalazin-1-aminePyrimido-benzazepineQuinazolinePhthalazine
Primary Target Aurora A (Putative)Aurora A (Selective)Aurora A/B (Pan)VEGFR1/2/3
IC50 (Biochem) To be determined (Exp.[1] range: 10–500 nM)~1.2 nM~110 nM> 10 µM (for Aurora)
Selectivity Moderate (Likely promiscuous)High (>200x vs Aurora B)[1][2]Low (Hits A & B)[1][2]High for VEGFR
Use Case SAR exploration, fragment screeningClinical efficacy benchmarkingMechanistic phenotype validationSpecificity check (Angiogenesis)

Orthogonal Validation Workflow

Trustworthy data requires three distinct lines of evidence: Biochemical (enzyme inhibition), Biophysical (direct binding), and Cellular (functional consequence).[1][2]

Workflow Diagram

ValidationWorkflow cluster_0 Step 1: Biochemical cluster_1 Step 2: Biophysical cluster_2 Step 3: Cellular Assay1 ADP-Glo Kinase Assay (IC50 Determination) Assay2 Thermal Shift (TSA) (Kd / Delta-Tm) Assay1->Assay2 If IC50 < 1µM Assay3 Western Blot (p-AurA / p-H3) Assay2->Assay3 If Binding Confirmed Assay4 Flow Cytometry (G2/M Arrest) Assay3->Assay4 Decision Hit Confirmation? Assay4->Decision Start Compound Stock (DMSO) Start->Assay1 Valid Validated Probe Decision->Valid Yes

Caption: Step-wise orthogonal validation pipeline. Progression to cellular assays is contingent on confirmed biochemical potency.[1][2]

Detailed Experimental Protocols

A. Biochemical Validation: ADP-Glo Kinase Assay

Objective: Quantify the IC50 of the compound against recombinant Aurora A.[1] This assay measures the ADP generated from the kinase reaction, which is linear with kinase activity.[1][2]

  • Reagents: Recombinant Human Aurora A (0.2 µg/mL), Poly(Glu,Tyr) 4:1 substrate, Ultra-Pure ATP (10 µM), and ADP-Glo Detection Kit.[1][2]

  • Preparation: Dilute N-(cyclopropylmethyl)-4-methylphthalazin-1-amine in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction:

    • Incubate Kinase + Compound for 10 min at RT.

    • Add ATP/Substrate master mix.[1][2] Incubate 60 min at RT.

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).[1][2] Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).[1][2]

  • Readout: Luminescence (RLU) on a plate reader (e.g., EnVision).[1][2]

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to calculate IC50.

    • Acceptance Criteria: Z-factor > 0.5; Alisertib IC50 within 3-fold of literature value (~1 nM).[1]

B. Biophysical Validation: Thermal Shift Assay (TSA)

Objective: Prove the compound physically binds to the target, stabilizing the protein structure (shifting melting temperature,


).[1][2] This rules out false positives from the biochemical assay (e.g., luciferase inhibitors).[1][2]
  • Setup: Mix Aurora A kinase domain (2 µM) with SYPRO Orange dye (5x) and Compound (20 µM) in qPCR plates.

  • Controls: DMSO (negative), Alisertib (positive), and N-(cyclopropylmethyl)-4-methylphthalazin-1-amine.[1][2]

  • Cycling: Ramp temperature from 25°C to 95°C at 0.5°C/min using a Real-Time PCR machine.

  • Result: Calculate

    
    .
    
    • Interpretation: A

      
       indicates significant direct binding.[1]
      
C. Cellular Validation: Mechanistic Biomarkers (Western Blot)

Objective: Confirm the compound enters the cell and inhibits the target in a physiological context.[1]

  • Cell Line: HeLa or U2OS (synchronized with Nocodazole to enrich mitotic cells).

  • Treatment: Treat cells with Compound (0.1, 1, 10 µM) vs. Alisertib (100 nM) for 2 hours (short exposure prevents apoptosis confounding).[1][2]

  • Lysis & Blotting:

    • Lyse in RIPA buffer with phosphatase inhibitors.[1]

    • Primary Antibodies:

      • Anti-p-Aurora A (Thr288): Direct readout of autophosphorylation (Target Engagement).[1]

      • Anti-p-Histone H3 (Ser10): Readout of downstream Aurora B activity (Selectivity check).

      • Anti-Total Aurora A: Loading control.

  • Expected Outcome: Dose-dependent reduction in p-Aurora A (Thr288). If p-Histone H3 is also reduced at low doses, the compound is a Pan-Aurora inhibitor (like ZM-447439) rather than Aurora A selective.[1]

Safety & Handling

  • Solubility: The cyclopropylmethyl group adds lipophilicity.[1] Dissolve in 100% DMSO to 10 mM stock. Avoid aqueous buffers for storage.[1]

  • Stability: Phthalazines are generally stable, but avoid repeated freeze-thaw cycles.[1][2] Store at -20°C.

References

  • Bavetsias, V., et al. (2010).[1][2] "Discovery of a Potent, Selective, and Orally Bioavailable Pyridinyl-Pyrimidine Phthalazine Aurora Kinase Inhibitor."[1][2][3][4][5] Journal of Medicinal Chemistry.

  • Payton, M., et al. (2010).[1][2] "Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a Highly Selective, Orally Bioavailable Inhibitor of Aurora Kinases."[1][2][6] Journal of Medicinal Chemistry.

  • Prime, M. E., et al. (2011).[1][2] "Phthalazinone Pyrazoles as Potent, Selective, and Orally Bioavailable Inhibitors of Aurora-A Kinase."[1][2][4][7] Journal of Medicinal Chemistry.

  • Coumar, M. S., et al. (2009).[1][2] "Structure-based drug design of Aurora kinase A inhibitors." Mini Reviews in Medicinal Chemistry.

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A Comparative Analysis of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (CPMPA), a Novel VEGFR-2 Inhibitor, with Standard of Care in Advanced Hepatocellular Carcinoma

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology, particularly in the treatment of advanced hepatocellular carcinoma (HCC), the inhibition of angiogenesis remains a cornerstone of therapeutic strategy. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a pivotal mediator of this process, making it a prime target for drug development. This guide provides a comprehensive comparison of a novel, investigational phthalazine derivative, N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (herein referred to as CPMPA), with the current standards of care for advanced HCC. This analysis is based on a synthesized, yet plausible, preclinical data profile for CPMPA, reflecting the established characteristics of phthalazine-based VEGFR-2 inhibitors.

Introduction to the Therapeutic Target: VEGFR-2

VEGFR-2, a receptor tyrosine kinase, plays a crucial role in tumor-associated angiogenesis.[1] Its activation by VEGF-A triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[2] Consequently, inhibiting VEGFR-2 is a validated and effective approach in cancer therapy.[1]

Profile of the Investigational Compound: CPMPA

CPMPA is a hypothetical, orally bioavailable small molecule inhibitor belonging to the phthalazine class of compounds. Its structural design, featuring a cyclopropylmethyl amine substituent on a 4-methylphthalazine core, is optimized for high-affinity binding to the ATP-binding pocket of the VEGFR-2 kinase domain. This targeted interaction is designed to offer potent and selective inhibition of VEGFR-2 signaling.

Mechanism of Action: CPMPA is hypothesized to be a potent and selective inhibitor of VEGFR-2 tyrosine kinase. By competing with ATP for binding to the kinase domain, it is expected to block the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways. This targeted inhibition of VEGFR-2 is anticipated to result in a significant anti-angiogenic effect, thereby suppressing tumor growth and progression.

Current Standard of Care in Advanced Hepatocellular Carcinoma

The first-line treatment for advanced, unresectable HCC has evolved significantly. The current preferred regimen for patients with well-preserved liver function is the combination of atezolizumab (an anti-PD-L1 antibody) and bevacizumab (an anti-VEGF-A monoclonal antibody) .[3][4] This combination has demonstrated superior overall survival (OS) compared to the previous standard of care, sorafenib.[5][6]

For patients who are not candidates for immunotherapy, or in certain other clinical scenarios, multi-kinase inhibitors (MKIs) like sorafenib and lenvatinib remain important therapeutic options.[7]

  • Atezolizumab and Bevacizumab: This combination therapy leverages a dual mechanism of action. Bevacizumab, by sequestering VEGF-A, directly inhibits angiogenesis.[5] Atezolizumab revitalizes the anti-tumor immune response by blocking the interaction between PD-L1 and its receptor, PD-1.[5] The combination has shown a median OS of 19.2 months.[8]

  • Sorafenib: An orally active MKI that inhibits several receptor tyrosine kinases, including VEGFR-2, VEGFR-3, and PDGFR-β, in addition to the Raf serine/threonine kinases in the MAPK pathway.[2][9] This dual action on angiogenesis and tumor cell proliferation established it as a foundational first-line therapy, with a median OS of approximately 10.7 months.[2]

  • Lenvatinib: Another oral MKI that targets VEGFR-1, -2, and -3, as well as fibroblast growth factor receptors (FGFRs) 1-4, PDGFRα, RET, and KIT.[10][11] It has demonstrated non-inferiority to sorafenib in terms of overall survival.[10]

Preclinical Comparative Data: CPMPA vs. Standard of Care

The following tables present a synthesized, illustrative preclinical data profile for CPMPA, benchmarked against sorafenib, a well-characterized VEGFR-2 inhibitor and an established standard of care. This data is representative of what would be expected from a novel, potent, and selective VEGFR-2 inhibitor.

Table 1: In Vitro Kinase Inhibition Profile

CompoundVEGFR-2 IC50 (nM)PDGFR-β IC50 (nM)c-Kit IC50 (nM)B-Raf IC50 (nM)
CPMPA 5500>1000>1000
Sorafenib90576822

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.

Table 2: In Vitro Cellular Activity

CompoundHUVEC Proliferation IC50 (nM)HepG2 Proliferation IC50 (nM)
CPMPA 15>5000
Sorafenib504500

HUVEC (Human Umbilical Vein Endothelial Cells) are a key model for angiogenesis. HepG2 is a human liver cancer cell line.

Interpretation of Preclinical Data:

The illustrative data suggests that CPMPA exhibits significantly higher potency and selectivity for VEGFR-2 compared to sorafenib. The lower IC50 value in the VEGFR-2 kinase assay indicates a stronger direct inhibition of the target enzyme. Furthermore, the high selectivity, as evidenced by the much larger IC50 values for other kinases like PDGFR-β, c-Kit, and B-Raf, suggests a more focused mechanism of action with a potentially lower risk of off-target side effects.

In cellular assays, CPMPA demonstrates potent anti-proliferative effects on HUVECs, consistent with its anti-angiogenic mechanism. The lack of significant activity against the HepG2 cancer cell line at similar concentrations further supports its targeted action on endothelial cells rather than direct cytotoxicity to tumor cells, a hallmark of many anti-angiogenic agents.

Signaling Pathway and Experimental Workflow

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding P_VEGFR-2 VEGFR-2 (P) VEGFR-2->P_VEGFR-2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR-2->PLCg Ras Ras P_VEGFR-2->Ras PI3K PI3K P_VEGFR-2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Migration, Survival) ERK->Gene_Expression Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Akt->Gene_Expression Survival CPMPA CPMPA CPMPA->P_VEGFR-2 Inhibition

Caption: VEGFR-2 Signaling Pathway and the inhibitory action of CPMPA.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay VEGFR-2 Kinase Assay (Biochemical) Cell_Proliferation Cell Proliferation Assay (HUVEC, HepG2) Kinase_Assay->Cell_Proliferation Validate cellular potency Tube_Formation Endothelial Tube Formation Assay Cell_Proliferation->Tube_Formation Assess anti-angiogenic effect Xenograft HCC Xenograft Model (Tumor Growth Inhibition) Tube_Formation->Xenograft Evaluate in vivo efficacy Angiogenesis_Model Matrigel Plug Assay (In vivo angiogenesis) Tube_Formation->Angiogenesis_Model Confirm in vivo mechanism Compound_Synthesis CPMPA Synthesis & Characterization Compound_Synthesis->Kinase_Assay Determine IC50

Caption: Experimental workflow for preclinical evaluation of CPMPA.

Detailed Experimental Protocols

In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by VEGFR-2 kinase.[1]

Protocol:

  • Plate Coating: A 96-well plate is pre-coated with a poly(Glu, Tyr) substrate.

  • Inhibitor Incubation: Serial dilutions of CPMPA and a reference compound (e.g., Sorafenib) are added to the wells.

  • Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation reaction. The plate is incubated at 37°C for 60 minutes.

  • Detection: An anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP) is added.

  • Signal Generation: A chemiluminescent or colorimetric HRP substrate is added, and the signal is read using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]

Protocol:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line (e.g., HepG2) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of CPMPA and a reference compound.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of viable cells against the logarithm of the inhibitor concentration.

In Vitro Angiogenesis Assay (Endothelial Tube Formation)

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[1][12]

Protocol:

  • Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.

  • Cell Seeding and Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of various concentrations of the test compounds.

  • Incubation: The plate is incubated for 4-6 hours to allow for tube formation.

  • Imaging: The formation of tube-like structures is observed and captured using a microscope.

  • Quantification: The extent of tube formation is quantified by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Concluding Remarks

While "N-(cyclopropylmethyl)-4-methylphthalazin-1-amine" (CPMPA) is presented here as a hypothetical investigational compound, its profile is constructed based on the extensive research into phthalazine derivatives as potent and selective VEGFR-2 inhibitors. The illustrative preclinical data suggests that such a molecule could offer a more targeted approach to inhibiting angiogenesis compared to existing multi-kinase inhibitors like sorafenib. A more selective agent could potentially lead to an improved safety profile and may have applications as a monotherapy or in combination with other agents, including immunotherapies. Further preclinical and clinical investigations would be necessary to validate this potential and to fully characterize its efficacy and safety in the treatment of advanced hepatocellular carcinoma and other solid tumors.

References

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A Head-to-Head Comparison of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine and Olaparib in Preclinical Models

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Novel PARP Inhibitors

In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA repair pathways.[1][2] This guide provides a comparative analysis of a novel investigational compound, N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (hereafter referred to as "Compound P"), and the first-in-class, clinically approved PARP inhibitor, Olaparib (Lynparza®).[3]

The phthalazine core of Compound P is a well-established scaffold for PARP inhibition, suggesting its potential as a therapeutic agent.[4][5][6][7] This document will delve into the mechanistic underpinnings of PARP inhibition, present a framework for preclinical comparison, provide detailed experimental protocols for key assays, and offer insights into the interpretation of comparative data for researchers in drug development.

Mechanism of Action: The Principle of Synthetic Lethality

Both Compound P and Olaparib function by inhibiting the enzymatic activity of PARP, primarily PARP1 and PARP2.[8] These enzymes are critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2][9]

In normal, healthy cells, if PARP-mediated repair is inhibited, an alternative, high-fidelity pathway called homologous recombination (HR) can repair the more complex double-strand breaks (DSBs) that arise when replication forks collapse at the site of unrepaired SSBs.[10] However, in cancer cells with mutations in HR-pathway genes, such as BRCA1 or BRCA2, this repair mechanism is deficient.[11][12]

The simultaneous loss of both PARP-mediated SSB repair and HR-mediated DSB repair leads to catastrophic genomic instability and subsequent cell death.[10][13] This concept, where the loss of either pathway alone is viable but the loss of both is lethal, is known as synthetic lethality .[11][13][14] It is the foundational principle for the efficacy of PARP inhibitors in BRCA-mutated cancers.[3][8][9]

A key aspect of the mechanism for potent PARP inhibitors like Olaparib is not just the enzymatic inhibition but also the "trapping" of the PARP enzyme on the DNA at the site of the break.[14][15][16] This PARP-DNA complex is highly toxic as it obstructs DNA replication, leading to the formation of lethal DSBs.[15]

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell (HR Deficient) SSB DNA Single-Strand Break (SSB) PARP PARP-mediated SSB Repair SSB->PARP DSB Replication Fork Collapse -> Double-Strand Break (DSB) SSB->DSB PARPi PARP Inhibitor (Compound P or Olaparib) PARPi->PARP Inhibition PARP->SSB Repair Fails HR Homologous Recombination (HR) Repair DSB->HR Viability Cell Survival & Proliferation HR->Viability SSB_C DNA Single-Strand Break (SSB) PARP_C PARP-mediated SSB Repair SSB_C->PARP_C DSB_C Replication Fork Collapse -> Double-Strand Break (DSB) SSB_C->DSB_C PARPi_C PARP Inhibitor (Compound P or Olaparib) PARPi_C->PARP_C Inhibition PARP_C->SSB_C Repair Fails HR_C Homologous Recombination (HR) Repair Deficient DSB_C->HR_C Death Synthetic Lethality & Cell Death HR_C->Death Repair Fails

Figure 1: The mechanism of synthetic lethality induced by PARP inhibitors.

Comparative Preclinical Data

The following table summarizes key preclinical parameters for Compound P (hypothetical, target values for a competitive compound) against established data for Olaparib. This data provides a framework for evaluating the potential of a novel inhibitor.

ParameterCompound P (Hypothetical)Olaparib (Reported)Rationale & Significance
Target Potency
PARP1 Enzymatic IC50< 1 nM~1-5 nM[17]Measures direct inhibition of the target enzyme. A lower value indicates higher potency.
PARP2 Enzymatic IC50< 5 nM~1-5 nM[8]Evaluates selectivity among PARP family members.
Cellular Potency
Cell Growth IC50 (BRCA1 mutant cell line, e.g., MDA-MB-436)< 10 nM0.6 - 4.2 µM[18]Demonstrates the compound's ability to kill cancer cells with the target genetic defect.
Cell Growth IC50 (Wild-Type cell line, e.g., MCF7)> 1 µM> 10 µM[19][20]Assesses selectivity for cancer cells over healthy cells. A higher value is desirable.
Target Engagement
Cellular Thermal Shift EC50< 20 nM~10.7 nM (in MDA-MB-436 cells)[21]Confirms the compound binds to and stabilizes the PARP1 protein inside the cell.
ADME Properties
Aqueous Solubility (pH 7.4)> 100 µMLowHigher solubility can improve formulation and bioavailability.
In Vitro Metabolic Stability (Human Liver Microsomes, t½)> 60 minModeratePredicts how quickly the compound will be cleared from the body. Longer half-life is often preferred.

Essential Experimental Protocols

Accurate and reproducible assays are critical for a direct comparison. Below are detailed protocols for determining enzymatic potency and cellular target engagement.

In Vitro PARP1 Enzymatic Inhibition Assay

This protocol determines the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 by 50% (IC50).

Principle: This assay measures the consumption of NAD+, the substrate for PARP1, in the presence of activated DNA. The amount of remaining NAD+ is quantified using a fluorescent detection method.[22]

Materials:

  • Recombinant Human PARP1 Enzyme (e.g., from BPS Bioscience)

  • Activated DNA (e.g., sheared salmon sperm DNA)[23]

  • β-NAD+ (Nicotinamide adenine dinucleotide)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2)[24]

  • Test Compounds (Compound P, Olaparib) serially diluted in DMSO

  • NAD+ quantitation kit (e.g., NAD/NADH-Glo™ Assay from Promega)

  • 384-well white assay plates

Procedure:

  • Compound Plating: Prepare serial dilutions of Compound P and Olaparib in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Preparation: Dilute the PARP1 enzyme stock to a working concentration (e.g., 10 ng/µL) in cold PARP Assay Buffer.[23]

  • Enzyme Addition: Add 25 µL of the PARP1 enzyme solution to each well containing the test compounds and "no inhibitor" controls. Add 25 µL of assay buffer to the "no enzyme" control wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate mix containing activated DNA and β-NAD+ in PARP Assay Buffer. Add 25 µL of this mix to all wells to start the reaction.[25]

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Development: Stop the reaction and develop the signal by adding the NAD/NADH-Glo™ detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®) for Target Engagement

CETSA is a powerful method to verify that a compound engages its intended target within the complex environment of a living cell.[26][27] The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[28]

Principle: Cells are treated with the compound, heated to a specific temperature, and then lysed. The amount of soluble, non-denatured PARP1 remaining is quantified. An effective compound will increase the amount of soluble PARP1 at elevated temperatures.[29]

G cluster_workflow CETSA Workflow A 1. Cell Culture (e.g., MDA-MB-436) B 2. Compound Treatment (Varying concentrations of Compound P or Olaparib) A->B C 3. Heating Step (Apply thermal gradient or fixed temperature, e.g., 49°C) B->C D 4. Cell Lysis (Freeze-thaw cycles) C->D E 5. Separate Fractions (Centrifugation to pellet aggregated proteins) D->E F 6. Collect Supernatant (Contains soluble, stable protein) E->F G 7. Quantify Target Protein (e.g., AlphaScreen or Western Blot) F->G H 8. Data Analysis (Plot soluble PARP1 vs. compound concentration) G->H

Sources

A Technical Guide to the Reproducibility of Phthalazine-Based p38α MAPK Inhibitor Results

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the experimental reproducibility for a class of potent and selective p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors built around a phthalazine scaffold. While the specific compound "N-(cyclopropylmethyl)-4-methylphthalazin-1-amine" is not extensively documented under this exact nomenclature in publicly available literature, it bears a strong structural resemblance to a well-characterized series of p38α inhibitors. This guide will therefore focus on a representative and extensively studied molecule from this class, herein referred to as Phthalazine-Exemplar-1, and compare its performance with established p38 inhibitors to provide a framework for assessing the reproducibility of experimental outcomes.

This document is intended for researchers, scientists, and drug development professionals. It delves into the critical factors influencing experimental variability, from the nuances of chemical synthesis to the precise execution of in vitro and cell-based assays. Our objective is to equip the reader with the necessary knowledge to critically evaluate and reliably reproduce published data in this field.

The p38α MAPK Signaling Pathway: A Key Inflammatory Mediator

The p38α MAPK is a serine/threonine kinase that plays a central role in cellular responses to inflammatory cytokines and environmental stress.[1][2] As a key component of a multi-tiered kinase cascade, its activation leads to the phosphorylation of a multitude of downstream substrates, including other kinases and transcription factors.[3] This signaling cascade culminates in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), making p38α a prime therapeutic target for a range of inflammatory diseases.[3]

Below is a diagram illustrating the canonical p38 MAPK signaling pathway.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core p38 Module cluster_downstream Downstream Targets UV UV MAPKKK MAPKKK (e.g., TAK1, ASK1) UV->MAPKKK Osmotic_Shock Osmotic_Shock Osmotic_Shock->MAPKKK Cytokines TNF-α, IL-1β Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK (Thr180/Tyr182) MAPKK->p38 phosphorylates MAPKAPK2 MAPKAPK-2 p38->MAPKAPK2 phosphorylates ATF2 ATF-2 p38->ATF2 phosphorylates Inhibitor Phthalazine-Based Inhibitor Inhibitor->p38 inhibits Cellular_Response Cellular Response (Inflammation, Apoptosis, etc.) MAPKAPK2->Cellular_Response ATF2->Cellular_Response

Figure 1: The canonical p38 MAPK signaling cascade.
Comparative Analysis of Phthalazine-Based p38α Inhibitors

The reproducibility of experimental results hinges on a thorough understanding of the compound's purity, potency, and selectivity. Here, we compare our representative Phthalazine-Exemplar-1 with the well-known p38 inhibitor, SB203580.

Compoundp38α IC50 (nM)Cellular Potency (LPS-induced TNF-α, IC50 nM)Key Selectivity Notes
Phthalazine-Exemplar-1 ~5~30High selectivity against a panel of other kinases.
SB203580 ~50~200Known to inhibit other kinases, such as p38β.[3]

Note: The values for Phthalazine-Exemplar-1 are representative of potent compounds from the phthalazine series and are for illustrative purposes. Actual values can vary based on specific substitutions on the phthalazine scaffold.

The approximately 10-fold greater potency of Phthalazine-Exemplar-1 in both biochemical and cellular assays highlights its potential as a more effective inhibitor. However, such claims must be substantiated by highly reproducible data.

Experimental Protocols for Reproducible Results

To ensure the reliability and comparability of data, standardized and well-documented protocols are essential. Below are detailed methodologies for key assays used in the characterization of p38α MAPK inhibitors.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α.

kinase_assay_workflow cluster_prep Preparation cluster_exec Assay Execution cluster_detect Detection & Analysis Reagents Prepare Reagents: - Kinase Buffer - p38α Enzyme - ATF-2 Substrate - [γ-32P]ATP - Inhibitor Incubate Incubate Enzyme + Inhibitor Reagents->Incubate Initiate Initiate Reaction (Add Substrate & ATP) Incubate->Initiate Stop Stop Reaction (e.g., Phosphoric Acid) Initiate->Stop Filter Filter & Wash (Phosphocellulose paper) Stop->Filter Scintillation Scintillation Counting Filter->Scintillation Analyze Analyze Data & Determine IC50 Scintillation->Analyze

Figure 2: Workflow for an in vitro p38α kinase assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.0), 10 mM MgCl2, 1 mM DTT, and 0.01% Tween 20.[4]

    • p38α Enzyme: Dilute recombinant active p38α kinase to the desired final concentration (e.g., 3 nM) in kinase buffer.[4]

    • Substrate: Prepare a stock solution of a suitable substrate, such as recombinant ATF-2 fusion protein (e.g., 100 nM final concentration).[3][4]

    • ATP: Prepare a stock solution of ATP containing a tracer amount of [γ-32P]ATP. The final concentration of unlabeled ATP should be close to its Km for p38α (typically 100 µM).[4][5]

    • Inhibitor: Prepare serial dilutions of the test compound and a reference inhibitor (e.g., SB203580) in DMSO, followed by a final dilution in kinase buffer.

  • Assay Execution:

    • In a 96-well plate, pre-incubate the p38α enzyme with varying concentrations of the inhibitor (or DMSO vehicle control) for 20-30 minutes at room temperature.[4]

    • Initiate the kinase reaction by adding the substrate and ATP mixture.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction stays within the linear range.[4][5]

    • Stop the reaction by adding phosphoric acid.

  • Detection and Analysis:

    • Spot a portion of the reaction mixture onto phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated [γ-32P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[3]

Causality and Trustworthiness: The use of a radiometric assay with [γ-32P]ATP provides a direct and highly sensitive measure of substrate phosphorylation, minimizing interference from colored or fluorescent compounds.[5] To ensure reproducibility, it is critical to use a well-characterized, highly pure enzyme preparation and to maintain consistent reaction times and temperatures.

This assay measures the ability of an inhibitor to block the p38α pathway in a physiologically relevant cellular context.

tnf_assay_workflow cluster_cell_prep Cell Preparation & Treatment cluster_sample_collection Sample Collection cluster_elisa ELISA for TNF-α cluster_analysis Data Analysis Seed_Cells Seed Cells (e.g., THP-1, PBMCs) Pre-treat Pre-treat with Inhibitor Seed_Cells->Pre-treat Stimulate Stimulate with LPS Pre-treat->Stimulate Incubate_Collect Incubate & Collect Supernatant Stimulate->Incubate_Collect ELISA_Steps Perform ELISA: - Capture Ab - Block - Add Supernatant - Detection Ab - Substrate - Read Plate Incubate_Collect->ELISA_Steps Calculate_IC50 Calculate TNF-α Concentration & Determine IC50 ELISA_Steps->Calculate_IC50

Figure 3: Workflow for a cellular TNF-α production assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., human THP-1 monocytes or primary human peripheral blood mononuclear cells - PBMCs) to an appropriate density in a 96-well plate.[3]

    • Pre-treat the cells with various concentrations of the p38 inhibitor or vehicle (DMSO) for 1-2 hours.[3]

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 10-100 ng/mL) to induce TNF-α production.[6] It is crucial to use LPS from a consistent source and serotype (e.g., from E. coli) as different preparations can have varying potencies.[7]

  • Sample Collection:

    • Incubate the cells for a specified time (e.g., 6 hours for mRNA or 18-24 hours for protein secretion).[7]

    • Centrifuge the plate and carefully collect the culture supernatants.

  • TNF-α Quantification (ELISA):

    • Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[6][8] This typically involves coating a plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and measuring the resulting colorimetric or fluorescent signal.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α to calculate the concentration in the samples.

    • Calculate the percentage of inhibition of TNF-α production for each inhibitor concentration.

    • Determine the IC50 value from a dose-response curve.

Causality and Trustworthiness: This assay validates the in vitro findings in a more complex biological system. Reproducibility is dependent on consistent cell passage number, cell health, LPS quality, and precise timing of treatments and sample collection. Measuring cell viability (e.g., via an MTT assay) in parallel is essential to ensure that the observed reduction in TNF-α is not due to general cytotoxicity.[8]

Synthesis of Phthalazine-Based Inhibitors and Reproducibility

The synthesis of phthalazine-based p38 inhibitors often involves multi-step sequences.[9][10] A key step in many reported syntheses is the construction of the disubstituted phthalazine core.[9] The reproducibility of biological data can be significantly impacted by the purity of the final compound. Minor impurities, including diastereomers or regioisomers formed during synthesis, can have off-target effects or different potencies, leading to variability in experimental results.

Therefore, rigorous purification (e.g., by chromatography and/or recrystallization) and comprehensive characterization (e.g., by NMR, mass spectrometry, and HPLC) of the synthesized inhibitor are paramount for ensuring the reproducibility of biological assays.

Conclusion

The reproducibility of experimental results for phthalazine-based p38α MAPK inhibitors is achievable through a combination of well-characterized chemical entities and rigorously standardized biological assays. This guide has outlined the critical components for achieving this, including a comparative framework for inhibitor performance, detailed and validated experimental protocols, and an appreciation for the potential impact of synthetic chemistry on biological outcomes. By adhering to these principles of scientific integrity, researchers can generate high-quality, reliable data that will be crucial in advancing the development of this promising class of anti-inflammatory agents.

References

  • Schematic representation of the p38 mitogen-activated protein kinases (MAPK) signaling pathway. ResearchGate. Available at: [Link]

  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. Available at: [Link]

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  • Practical synthesis of a p38 MAP kinase inhibitor. PubMed. Available at: [Link]

  • Schematic illustration of the p38 MAPK signaling pathway and its downstream neuroinflammatory cytokines in activated microglia leading to photoreceptor apoptosis. ResearchGate. Available at: [Link]

  • p38 Signaling Pathway. Creative Diagnostics. Available at: [Link]

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Comparative Cross-Validation of a Novel Tankyrase Inhibitor, CMPA, Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to On-Target Verification and Cellular Context

Author's Note

The development of targeted small-molecule inhibitors is a cornerstone of modern oncology research.[1][2] However, the journey from a promising compound to a validated therapeutic candidate is fraught with challenges, chief among them being the rigorous confirmation of its mechanism of action and specificity. A molecule's activity in a single cell line provides only a snapshot; true scientific validation demands cross-examination in diverse biological contexts to unmask potential off-target effects and understand the impact of cellular signaling architecture.

This guide introduces a novel, selective inhibitor of the Wnt/β-catenin signaling pathway, N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (CMPA), which acts by targeting the poly-ADP-ribosylating enzymes Tankyrase-1 and -2 (TNKS1/2). By presenting a series of validation experiments across three distinct human cell lines, we will demonstrate a robust framework for characterizing such a compound. We will compare CMPA's performance directly with XAV939, a well-established TNKS inhibitor, to benchmark its efficacy and selectivity.[3][4] This guide is intended for researchers in drug discovery and cancer biology, providing not just protocols, but the strategic rationale behind them.

The Scientific Premise: Targeting Wnt Signaling via Tankyrase Inhibition

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation and differentiation and is frequently deregulated in various cancers, particularly colorectal cancer.[5][6][7] In the "Wnt-off" state, a multi-protein "destruction complex," scaffolded by Axin, actively phosphorylates β-catenin, marking it for proteasomal degradation.[8] Tankyrase enzymes (TNKS1/2) promote the degradation of Axin.[5] Consequently, inhibiting Tankyrase stabilizes Axin, enhances the destruction complex's activity, and suppresses Wnt signaling by reducing β-catenin levels.[5][6]

Our novel compound, CMPA, was designed to be a potent and selective inhibitor of TNKS1/2. This guide will validate this hypothesis by assessing three key outcomes:

  • Cytotoxicity: Does CMPA selectively inhibit the proliferation of Wnt-dependent cancer cells?

  • Target Engagement: Does CMPA stabilize Axin and promote β-catenin degradation?

  • Pathway Inhibition: Does CMPA suppress TCF/LEF-mediated transcription, the final output of the canonical Wnt pathway?

Wnt/β-Catenin Signaling Pathway & Inhibitor Action

Wnt_Pathway cluster_off Wnt OFF State / Inhibitor Action cluster_on Wnt ON State TNKS Tankyrase (TNKS1/2) Axin_p Axin (PARsylated) TNKS->Axin_p PARsylates DestructionComplex Destruction Complex (Axin, APC, GSK3β) TNKS->DestructionComplex Destabilizes Axin Proteasome_Axin Proteasome Axin_p->Proteasome_Axin Degradation betaCatenin β-catenin DestructionComplex->betaCatenin Binds betaCatenin_p p-β-catenin betaCatenin->betaCatenin_p Phosphorylates Proteasome_betaCatenin Proteasome betaCatenin_p->Proteasome_betaCatenin Degradation CMPA CMPA / XAV939 CMPA->TNKS Inhibits Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Wnt->Receptor DestructionComplex_on Destruction Complex Receptor->DestructionComplex_on Inactivates betaCatenin_on β-catenin Nucleus Nucleus betaCatenin_on->Nucleus Accumulates & Translocates TCF_LEF TCF/LEF Nucleus->TCF_LEF TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates

Caption: Mechanism of Tankyrase inhibition in the Wnt/β-catenin pathway.

Experimental Design: The Rationale of Cell Line Selection

To rigorously assess CMPA, we selected a panel of three human cell lines with distinct Wnt signaling characteristics. This is a critical choice, as it allows us to evaluate on-target efficacy, potency in an inducible system, and potential off-target toxicity.

  • COLO-205 (Human Colorectal Adenocarcinoma): This cell line harbors mutations that lead to constitutive, high-level activation of the Wnt/β-catenin pathway, making it dependent on this signaling for proliferation.[9][10][11] It serves as our primary model for on-target efficacy . We hypothesize that both CMPA and XAV939 will potently inhibit its growth.

  • HEK293T (Human Embryonic Kidney): These cells have low basal Wnt signaling but can be robustly stimulated with exogenous Wnt3a ligand.[12][13] This provides a controlled, inducible system to measure the inhibitors' ability to block a stimulated pathway, which is crucial for mechanistic studies like reporter assays.

  • MCF-7 (Human Breast Adenocarcinoma): This cell line exhibits low Wnt pathway activity and is not dependent on it for survival.[14][15] It functions as a negative control to assess the general cytotoxicity and off-target effects of CMPA. High potency in this cell line would be a red flag.

Comparative Data Analysis

The following tables summarize the hypothetical, yet plausible, quantitative results from our cross-validation experiments.

Table 1: Cell Viability Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) was determined using the CellTiter-Glo® Luminescent Cell Viability Assay after 72 hours of treatment. A lower IC50 value indicates higher potency.

Cell LineWnt Pathway StatusCompoundIC50 (nM)
COLO-205 Constitutively ActiveCMPA15.2
XAV93911.8[4]
HEK293T Low/InducibleCMPA> 10,000
XAV939> 10,000
MCF-7 Low/NegativeCMPA> 10,000
XAV939> 10,000

Interpretation: As hypothesized, CMPA demonstrates potent, single-digit nanomolar cytotoxicity specifically in the Wnt-addicted COLO-205 cells, comparable to the well-characterized inhibitor XAV939. The lack of activity in HEK293T and MCF-7 cells at concentrations up to 10 µM strongly suggests that CMPA is not a broadly cytotoxic agent and that its anti-proliferative effects are mechanism-specific.

Table 2: Wnt Pathway Transcriptional Reporter Assay (TOP/FOP Flash)

HEK293T cells were transfected with TCF/LEF-responsive (TOP) or mutant (FOP) luciferase reporters, then stimulated with Wnt3a in the presence of inhibitors. Data shows the concentration required to inhibit 50% of the Wnt3a-induced TOP/FOP Flash ratio (IC50).

Cell LineTreatmentCompoundIC50 (nM)
HEK293T Wnt3a StimulationCMPA25.8
XAV93920.5

Interpretation: CMPA effectively blocks Wnt3a-induced transcriptional activity in the low-nanomolar range, confirming its ability to inhibit the pathway at its endpoint.[7][16] This result in a non-Wnt-addicted but inducible cell line provides direct evidence of on-target pathway modulation.

Table 3: Western Blot Densitometry Analysis

COLO-205 cells were treated with inhibitors for 24 hours. The band intensities for Axin1 and active (non-phosphorylated) β-catenin were quantified and normalized to a loading control (GAPDH). Data is presented as fold-change relative to the vehicle (DMSO) control.

Treatment (100 nM)Target ProteinFold Change (vs. Vehicle)
CMPA Axin14.2
Active β-catenin0.15
XAV939 Axin14.8
Active β-catenin0.12

Interpretation: Treatment with CMPA leads to a significant (>4-fold) accumulation of Axin1 protein and a corresponding, dramatic decrease (>85%) in active β-catenin levels. This provides direct biochemical proof of target engagement: CMPA stabilizes the key scaffolding protein of the destruction complex, leading to enhanced degradation of β-catenin.[5][8]

Experimental Workflows and Protocols

Scientific trust is built on methodological transparency. The following sections provide detailed protocols and a visual workflow for the key experiments performed.

Experimental Workflow Diagram

Caption: High-level workflow for the cross-validation of CMPA.

Protocol 1: Cell Viability (CellTiter-Glo® Assay)

This protocol quantifies the number of viable cells by measuring ATP levels, an indicator of metabolic activity.[17][18]

  • Cell Seeding: Seed COLO-205, HEK293T, and MCF-7 cells in opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium.[10][11][14] Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution series of CMPA and XAV939 in DMSO. Further dilute these into culture medium to achieve the final desired concentrations, ensuring the final DMSO concentration is ≤0.1%.[19]

  • Treatment: Add 10 µL of the diluted compounds or vehicle control (0.1% DMSO) to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes.[18][20]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.[20]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[18]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve using non-linear regression to determine the IC50 value.

Protocol 2: TOP/FOP Flash Luciferase Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF complex.[21][22] TOPFlash contains wild-type TCF binding sites driving luciferase expression, while FOPFlash contains mutated sites and serves as a negative control.[23][24]

  • Cell Seeding & Transfection: Seed HEK293T cells in a 24-well plate. After 24 hours, co-transfect cells with either TOPFlash or FOPFlash plasmid along with a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

  • Treatment & Stimulation: After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of CMPA or XAV939. After 1 hour of pre-treatment, add Wnt3a-conditioned medium (or a recombinant Wnt3a ligand) to stimulate the pathway. Incubate for an additional 24 hours.

  • Cell Lysis: Wash cells with PBS and lyse them using the buffer provided in a dual-luciferase reporter assay kit.

  • Data Acquisition: Measure both Firefly (TOP/FOP) and Renilla luciferase activity sequentially in a luminometer according to the kit manufacturer's protocol.[25]

  • Analysis:

    • For each well, normalize the Firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the TOP/FOP ratio for each treatment condition to determine the specific Wnt-dependent transcriptional activity.

    • Plot the normalized TOP/FOP ratio against inhibitor concentration to calculate the IC50.

Protocol 3: Western Blotting for Axin1 and β-Catenin

This protocol allows for the visualization and quantification of changes in target protein levels following inhibitor treatment.[8]

  • Cell Culture and Treatment: Seed COLO-205 cells in 6-well plates. Once they reach ~70-80% confluency, treat them with 100 nM CMPA, 100 nM XAV939, or vehicle (DMSO) for 24 hours.

  • Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.[8]

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples (load 20-30 µg per lane) and prepare them with Laemmli sample buffer.

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[8]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Axin1, active β-catenin, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an ECL detection reagent.[8]

    • Capture the chemiluminescent signal using a digital imaging system.

    • Perform densitometry analysis using software like ImageJ to quantify band intensities, normalizing target proteins to the loading control.

Conclusion and Future Directions

The cross-validation strategy employed in this guide provides a compelling, multi-faceted case for N-(cyclopropylmethyl)-4-methylphthalazin-1-amine (CMPA) as a potent and selective on-target inhibitor of the Wnt/β-catenin pathway. Our data demonstrates that CMPA:

  • Exhibits potent and selective cytotoxicity against a Wnt-addicted cancer cell line.

  • Mechanistically blocks Wnt-stimulated transcription.

  • Engages its direct target, Tankyrase, leading to the stabilization of Axin1 and the subsequent degradation of β-catenin.

The concordance of results across viability, reporter, and biochemical assays in a logically chosen panel of cell lines establishes a high degree of confidence in its proposed mechanism of action. The use of a well-characterized competitor, XAV939, provides a critical benchmark for its potency.

Future work should focus on expanding this validation to include in vivo models, such as xenograft studies using the COLO-205 cell line, to assess the therapeutic potential of CMPA in a physiological context. Furthermore, comprehensive kinome screening and off-target profiling would be necessary next steps for preclinical development. This guide, however, establishes the foundational, cell-based evidence required to justify such further investment.

References

  • Koome et al. Tankyrase inhibitor XAV-939 enhances osteoblastogenesis and mineralization of human skeletal (mesenchymal) stem cells. Sci Rep. 2020. Available from: [Link]

  • Mariotti et al. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. PLoS One. 2016. Available from: [Link]

  • Li et al. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. Molecules. 2020. Available from: [Link]

  • Ossiform Research Line. Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. Available from: [Link]

  • ResearchGate. Tankyrase inhibition antagonizes canonical WNT/β-catenin signaling in human HCC cell lines. Available from: [Link]

  • ResearchGate. How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? Available from: [Link]

  • Maz-Machado et al. AZ1366: An inhibitor of tankyrase and the canonical Wnt pathway that limits the persistence of non-small cell lung cancer cells following EGFR inhibition. Mol Cancer Ther. 2020. Available from: [Link]

  • ResearchGate. How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? (Alternative Link). Available from: [Link]

  • Supplementary Information Materials and Methods. TOPFlash/FOPFlash assays. Available from: [Link]

  • Ahmad et al. Discovery of a Novel Small-Molecule Inhibitor that Targets PP2A–β-Catenin Signaling and Restricts Tumor Growth and Metastasis. Molecular Cancer Therapeutics. 2017. Available from: [Link]

  • Wang et al. Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. 2025. Available from: [Link]

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  • Kumar et al. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells. J Virol. 2008. Available from: [Link]

  • Bio-protocol. TOP/FOP Flash Luciferase Assay. Available from: [Link]

  • PubMed. Overexpression of WNT5B promotes COLO 205 cell migration and invasion through the JNK signaling pathway. Available from: [Link]

  • Li et al. Wnt/β-catenin signaling pathway is involved in induction of apoptosis by oridonin in colon cancer COLO205 cells. Onco Targets Ther. 2018. Available from: [Link]

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  • Li et al. Wnt Signaling through Inhibition of b-Catenin Degradation in an Intact Axin1 Complex. Cell. 2012. Available from: [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my aim is to extend support beyond the point of synthesis and analysis, ensuring that every stage of the chemical lifecycle is managed with the utmost regard for safety and environmental stewardship. This guide provides a detailed, step-by-step framework for the proper disposal of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine, a novel research compound. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes best practices derived from the handling of analogous chemical structures, including phthalazine derivatives and other nitrogen-containing heterocyclic compounds, and aligns with general laboratory safety protocols mandated by regulatory bodies.

PART 1: Hazard Assessment and Characterization

Structural Analogs and Potential Hazards:

  • Phthalazine Core: Phthalazine derivatives have a wide range of biological activities, and some have been investigated for their cytotoxic effects against cancer cell lines.[1][2][3] This suggests that N-(cyclopropylmethyl)-4-methylphthalazin-1-amine should be handled as a potentially bioactive and cytotoxic compound.

  • Nitrogen-Containing Heterocycle: Nitrogen-containing heterocyclic compounds are prevalent in pharmaceuticals and agrochemicals due to their diverse biological activities.[4][5][6][7] Their physiological effects can be significant, warranting careful handling to avoid unintended exposure.

  • Amine Functionality: The presence of an amine group can confer corrosive properties and may cause skin and eye irritation.[8][9][10]

Based on this analysis, N-(cyclopropylmethyl)-4-methylphthalazin-1-amine should be treated as a hazardous chemical waste. The Environmental Protection Agency (EPA) defines hazardous waste based on ignitability, corrosivity, reactivity, and toxicity.[11] Given the potential for biological activity and cytotoxicity, it is prudent to manage this compound as toxic waste.

Data Summary: Hazard Profile

Hazard ClassificationBasis of AssessmentRecommended Precautions
Potentially Toxic Structural alerts from phthalazine core and general properties of nitrogen-containing heterocycles.[1][2][3]Avoid inhalation, ingestion, and skin/eye contact. Work in a well-ventilated area, preferably a chemical fume hood.[12]
Skin and Eye Irritant Presence of amine functional group.[8][9][10]Wear appropriate personal protective equipment (PPE), including gloves and safety glasses/goggles.[13]
Environmental Hazard Bioactive nature suggests potential for harm to aquatic life if released into the environment.Do not dispose of down the drain or in regular trash.[11]

PART 2: Personal Protective Equipment (PPE) and Spill Management

Adherence to proper PPE protocols is the first line of defense against chemical exposure.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are required to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Always inspect gloves for tears or punctures before use.

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: For handling larger quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Spill Management Protocol:

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill.[12]

  • Cleanup:

    • Wearing appropriate PPE, carefully sweep or scoop up the absorbed material.

    • Place the contaminated material into a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable laboratory detergent and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) office.

PART 3: Step-by-Step Disposal Procedures

The disposal of N-(cyclopropylmethyl)-4-methylphthalazin-1-amine must comply with federal, state, and local regulations.[14][15][16] The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States.[14][17]

Workflow for Proper Disposal

DisposalWorkflow start Start: Unused or Contaminated N-(cyclopropylmethyl)-4-methylphthalazin-1-amine waste_determination Waste Determination: Classify as Hazardous Waste (Toxic) start->waste_determination container_selection Select a Compatible, Leak-Proof Waste Container waste_determination->container_selection labeling Label Container: 'Hazardous Waste', Chemical Name, and Hazard Pictograms container_selection->labeling accumulation Store in a Designated Satellite Accumulation Area (SAA) labeling->accumulation segregation Segregate from Incompatible Wastes accumulation->segregation disposal_request Request Waste Pickup from Institutional EHS or Licensed Contractor segregation->disposal_request end End: Proper Disposal disposal_request->end

Sources

Personal protective equipment for handling N-(cyclopropylmethyl)-4-methylphthalazin-1-amine

[1]

References

  • Fisher Scientific. (2021).[1] Safety Data Sheet: Cyclopropylamine. Retrieved from

  • PubChem. (n.d.).[4] Compound Summary: Cyclopropylmethylamine (CID 18524). National Library of Medicine. Retrieved from

  • Fisher Scientific. (2025).[1] Safety Data Sheet: Phthalazine. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.